Hexahydro-2h-furo[3,2-b]pyrrole
Description
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Structure
3D Structure
Properties
Molecular Formula |
C6H11NO |
|---|---|
Molecular Weight |
113.16 g/mol |
IUPAC Name |
3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole |
InChI |
InChI=1S/C6H11NO/c1-3-7-5-2-4-8-6(1)5/h5-7H,1-4H2 |
InChI Key |
SSOZXXUSHMYCRH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2C1OCC2 |
Origin of Product |
United States |
Foundational & Exploratory
Hexahydro-2H-furo[3,2-b]pyrrole: Structural Architecture and Therapeutic Potential
The Hexahydro-2H-furo[3,2-b]pyrrole scaffold represents a privileged bicyclic core in modern medicinal chemistry, distinguished by its 5,5-fused saturated ether-amine architecture. This guide synthesizes its structural properties, stereoselective synthetic pathways, and emerging role as a potent Phosphodiesterase 1 (PDE1) inhibitor.[1][2][3]
Executive Summary
The hexahydro-2H-furo[3,2-b]pyrrole nucleus is a saturated bicyclic heterocycle composed of a tetrahydrofuran ring fused to a pyrrolidine ring across the C2–C3 bond of the pyrrole and the C3–C2 bond of the furan. Unlike its aromatic counterparts, the hexahydro variant offers a three-dimensional, sp³-rich framework ideal for fragment-based drug discovery (FBDD). Its rigid geometry allows for precise vectorization of substituents, making it a high-value scaffold for targeting enzyme pockets such as Phosphodiesterase 1 (PDE1) , where it exhibits nanomolar potency and antiproliferative activity against melanoma cell lines.
Structural Architecture & Stereochemistry
Core Geometry
The scaffold features a cis-fused 5,5-bicyclic system. Trans-fusion in 5,5-systems is thermodynamically disfavored due to significant ring strain (approx. 6–8 kcal/mol higher than cis).
-
Fusion Bond: The C3a–C6a bond (using IUPAC bicyclo numbering) creates a "cup-shaped" conformation.
-
Heteroatom Placement: The oxygen (O1) and nitrogen (N4) atoms are positioned to act as simultaneous hydrogen bond acceptor (O) and donor/acceptor (N), depending on substitution.
Stereochemical Complexity
The hexahydro-2H-furo[3,2-b]pyrrole core contains multiple stereocenters, typically at positions 3a and 6a (fusion carbons), and often at 3 and 6 depending on substitution.
-
Chirality: Synthetic routes often utilize chiral pool materials (e.g., D-glyceraldehyde) to fix the absolute configuration of the bridgehead carbons, ensuring enantiopure products essential for target selectivity.
| Property | Value / Characteristic |
| Molecular Formula | |
| Ring Fusion | cis-fused (dominant stable conformer) |
| Hybridization | sp³ (Saturated) |
| H-Bond Donors | 1 (Secondary amine NH, unless substituted) |
| H-Bond Acceptors | 2 (Ether O, Amine N) |
| LogP (Calc) | ~0.5 – 1.2 (Highly dependent on substituents) |
Synthetic Methodologies
The synthesis of this scaffold requires strategies that control relative stereochemistry at the fusion junction. The Castán-Badorrey Protocol (2020) is the current "Gold Standard" for accessing bioactive derivatives.
The Castán-Badorrey Protocol (Debenzylative Cycloetherification)
This route is distinct because it builds the pyrrolidine ring first via Ring-Closing Metathesis (RCM) and then closes the furan ring using a novel debenzylative cycloetherification.
Step-by-Step Mechanism:
-
Imine Formation: Condensation of protected D-glyceraldehyde with allylamine.
-
Diastereoselective Addition: Addition of vinylmagnesium bromide to the imine.[2][3] The chiral center of glyceraldehyde directs the nucleophilic attack, establishing the stereochemistry for the future ring fusion.
-
Ring-Closing Metathesis (RCM): A Grubbs II catalyst cyclizes the diene intermediate to form a functionalized pyrroline.
-
Debenzylative Cycloetherification: This is the cascade key step. Treatment with a Lewis acid (e.g.,
or Bronsted acid) cleaves the benzyl ether protection and induces intramolecular attack of the resulting alkoxide onto the pyrroline double bond (or activated intermediate), closing the furan ring.
Visualization of Synthetic Logic
Figure 1: The Castán-Badorrey synthetic pathway for the stereoselective construction of the hexahydro-2H-furo[3,2-b]pyrrole core.
Medicinal Chemistry: PDE1 Inhibition[1][2][3]
The primary biological application of this scaffold is in the inhibition of Phosphodiesterase 1 (PDE1) .
Mechanism of Action
PDE1 is a
-
Pathology: Overexpression of PDE1 is linked to neuroinflammation and proliferation of melanoma cells.
-
Inhibitor Function: The hexahydro-2H-furo[3,2-b]pyrrole derivatives (specifically with quinazoline substituents at the N4 position) bind to the catalytic domain of PDE1.
-
Result: Inhibition prevents cAMP hydrolysis
Elevated intracellular cAMP Activation of PKA/Epac pathways Apoptosis of cancer cells .
Structure-Activity Relationship (SAR)
Analysis of the "Series A" and "Series B" compounds from recent literature reveals:
-
N4-Substitution: A bulky aromatic group (e.g., 6,7-dimethoxyquinazoline) is critical for occupying the hydrophobic pocket of the enzyme.
-
C3/C6 Substitution: Substituents at these positions (derived from the glyceraldehyde starting material) fine-tune the solubility and fit within the active site.
-
Stereochemistry: The (3S, 3aR, 6aR) configuration is often required for maximal potency (IC50 < 1
).
Biological Pathway Diagram
Figure 2: Mechanism of PDE1 inhibition by hexahydro-2H-furo[3,2-b]pyrrole derivatives, leading to therapeutic antiproliferative effects.[1][2][3]
Experimental Protocol: Core Synthesis
Objective: Synthesis of the bicyclic core via Debenzylative Cycloetherification (Adapted from Castán et al., 2020).
Reagents:
-
Precursor: cis-2-vinyl-3-(benzyloxymethyl)-N-protected-pyrroline.
-
Lewis Acid:
(1.0 M in DCM). -
Solvent: Anhydrous Dichloromethane (DCM).
Protocol:
-
Preparation: Dissolve the pyrroline precursor (1.0 equiv) in anhydrous DCM (0.1 M concentration) under an argon atmosphere. Cool the solution to -78°C .
-
Addition: Dropwise add
(1.1 equiv) over 10 minutes. The solution typically turns yellow/orange. -
Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours. Monitor by TLC (disappearance of benzyl ether spot).
-
Quench: Quench the reaction with saturated aqueous
at 0°C. -
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
-
Validation:
-
1H NMR (CDCl3): Look for the disappearance of benzyl aromatic protons (7.2-7.4 ppm) and the appearance of the bridgehead proton (H-3a) as a multiplet around 4.0–4.5 ppm.
-
Coupling Constant: The
coupling constant should be ~6–8 Hz, indicative of cis-fusion.
-
References
-
Castán, A., Badorrey, R., Díez, J. A., Christoffersen, C. T., & Rasmussen, L. K. (2020).[1] Debenzylative Cycloetherification as a Synthetic Tool in the Diastereoselective Synthesis of 3,6-Disubstituted Hexahydro-2H-furo[3,2-b]pyrroles, PDE1 Enzyme Inhibitors with an Antiproliferative Effect on Melanoma Cells.[1][2][3] The Journal of Organic Chemistry, 85(9), 5941–5951.[3] Link[1]
-
Muthusamy, S., & Krishnamurthy, J. (2015). 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives. Beilstein Journal of Organic Chemistry, 11, 2637–2647. Link
-
Zemanová, I., et al. (2017).[4] Synthesis and antibacterial activity of furo[3,2-b]pyrrole derivatives. Open Chemistry, 15(1). Link
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- 4. researchgate.net [researchgate.net]
A Technical Guide to Bicyclic Proline Analogs Containing Furan and Pyrrole Rings
Abstract
Proline is a unique proteinogenic amino acid, imposing significant conformational constraints on the peptide backbone that are critical for protein folding and function.[1][2][3] However, the inherent flexibility of the pyrrolidine ring and the cis-trans isomerization of the Xaa-Pro peptide bond present challenges in drug design.[2][4] To overcome these, medicinal chemists have developed conformationally restricted proline analogs.[2][5] This guide provides an in-depth technical overview of a specific class: bicyclic proline analogs where the pyrrolidine ring is fused with a furan or pyrrole ring. We will explore their synthesis, conformational properties, and applications as advanced scaffolds in drug development, offering researchers and drug development professionals a comprehensive resource for leveraging these powerful molecular tools.
Introduction: The Rationale for Constrained Proline Analogs
The secondary amine within proline's cyclic structure restricts the backbone dihedral angle (φ) and disrupts standard secondary structures like α-helices and β-sheets, often inducing β-turns.[1][2] This structural influence is pivotal in many biological recognition events.[6][7] However, the pyrrolidine ring itself is not rigid; it exists in equilibrium between two puckered conformations, typically referred to as Cγ-exo and Cγ-endo.[1][4] This flexibility, combined with the relatively low energy barrier for cis-trans isomerization of the preceding peptide bond, can lead to multiple conformations in solution, complicating structure-activity relationship (SAR) studies and potentially reducing binding affinity to biological targets due to entropic penalties.[2][5]
Bicyclic proline analogs lock the pyrrolidine ring into a single, well-defined conformation.[1] This pre-organization can enhance binding affinity, improve metabolic stability, and increase receptor selectivity.[5] Fusing a furan or pyrrole ring to the proline core creates a [2.2.1] bicyclic system (e.g., 2-oxa-5-azabicyclo[2.2.1]heptane or 2,5-diazabicyclo[2.2.1]heptane), which rigidly constrains the ring pucker and influences the orientation of the carboxylic acid and amino groups.[1][8] These scaffolds have emerged as valuable tools in peptidomimetics and small-molecule drug discovery.[9][10]
Synthesis of Bicyclic Proline Scaffolds
The construction of these stereochemically complex bicyclic systems requires robust and stereoselective synthetic strategies. The primary approaches often involve intramolecular cyclization or cycloaddition reactions starting from chiral precursors, most commonly derivatives of hydroxyproline or pyroglutamic acid.
Furan-Containing Analogs (2-Oxa-5-azabicyclo[2.2.1]heptane System)
The most common precursor for this scaffold is trans-4-hydroxy-L-proline. The synthesis involves activating the hydroxyl group and inducing an intramolecular Williamson ether synthesis-type cyclization.
Representative Synthetic Workflow
The following diagram illustrates a proven pathway for synthesizing the core furan-fused bicyclic scaffold.[11]
Caption: General synthetic workflow for furan-containing bicyclic proline analogs.
Detailed Experimental Protocol: Synthesis of (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane [11]
This protocol is adapted from a high-yield synthesis strategy.[11]
-
N-Protection: To a solution of trans-4-hydroxy-L-proline (1.0 eq) in 1M NaOH (2.0 eq) at 0°C, add benzyl chloroformate (Cbz-Cl, 1.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 5 hours. Acidify the aqueous layer with 2M HCl to pH 2 and extract with ethyl acetate. The combined organic layers are dried over Na₂SO₄ and concentrated to yield (2S,4R)-1-benzyloxycarbonyl-4-hydroxypyrrolidine-2-carboxylic acid.[11]
-
Causality: The Cbz group is chosen for its stability under the subsequent reaction conditions and its facile removal via hydrogenolysis, which is orthogonal to many other protecting groups used in peptide synthesis.
-
-
Methyl Esterification: The product from Step 1 is dissolved in methanol, cooled to 0°C, and thionyl chloride (1.2 eq) is added dropwise. The mixture is refluxed for 4 hours. The solvent is removed under reduced pressure to yield the methyl ester.
-
Causality: Esterification of the carboxylic acid prevents it from interfering with the base-mediated cyclization in a later step.
-
-
Tosylation of Hydroxyl Group: The methyl ester (1.0 eq) is dissolved in pyridine and cooled to 0°C. p-Toluenesulfonyl chloride (TsCl, 1.5 eq) is added portion-wise. The reaction is stirred at 0°C for 6 hours. The mixture is then poured into ice-water and extracted with dichloromethane. The organic layer is washed with 1M HCl, saturated NaHCO₃, and brine, then dried and concentrated.
-
Causality: Conversion of the hydroxyl group to a tosylate creates an excellent leaving group, facilitating the subsequent intramolecular nucleophilic substitution.
-
-
Intramolecular Cyclization: The tosylated intermediate is dissolved in dry THF and added dropwise to a suspension of sodium hydride (NaH, 1.5 eq) in THF at 0°C. The reaction is stirred at room temperature for 12 hours. Water is carefully added to quench the excess NaH.
-
Causality: The strong, non-nucleophilic base (NaH) deprotonates the nitrogen of the Cbz-protected amine, which then acts as the nucleophile to displace the tosylate, forming the bicyclic ether linkage.
-
-
Saponification and Deprotection: The crude bicyclic ester is saponified using LiOH in a THF/water mixture. After acidification, the N-Cbz protected bicyclic acid is obtained. This product is then dissolved in methanol and subjected to hydrogenation (H₂, 1 atm) over 10% Pd/C catalyst to cleave the Cbz group, yielding the final bicyclic proline analog.[11]
Pyrrole-Containing Analogs (2,5-Diazabicyclo[2.2.1]heptane System)
The synthesis of pyrrole-fused analogs often involves aza-Diels-Alder reactions or intramolecular cyclizations of suitably functionalized pyrrolidine precursors. The Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, is a foundational method for forming the pyrrole ring.[12]
A common strategy involves the hetero-Diels-Alder reaction between an imine and a diene, such as cyclopentadiene, followed by further functional group manipulations.[8][13]
Conformational Analysis and Structural Properties
The defining feature of these bicyclic analogs is their rigid conformation, which locks the proline ring pucker and restricts the peptide backbone.
Ring Pucker and Backbone Dihedrals
In standard proline, the five-membered ring puckers, placing the Cγ atom either on the same side as the carboxyl group (Cγ-endo) or on the opposite side (Cγ-exo).[1] The formation of the ethano-bridge in [2.2.1] bicyclic systems, such as the furan and pyrrole analogs, forces the proline ring into a fixed conformation.
-
2-Oxa-5-azabicyclo[2.2.1]heptane-3-carboxylic acid: The oxygen bridge locks the proline ring into a conformation that strongly favors the Cγ-exo pucker.[1] This conformation significantly influences the peptide backbone, predisposing it towards specific secondary structures.
-
Impact on φ and ψ angles: The rigid bicyclic structure severely restricts the backbone dihedral angle φ to a narrow range, typically around -60° to -80°, similar to standard proline.[4] However, the constrained ring also influences the acceptable range for the ψ angle, making these analogs potent inducers of specific turn structures in peptides.
The diagram below illustrates the conformational locking mechanism.
Caption: Bicyclic fusion locks the proline ring into a single, pre-organized conformation.
Quantitative Conformational Data
The precise conformational parameters of these analogs can be determined by X-ray crystallography and NMR spectroscopy, supplemented by computational modeling.[14][15][16]
| Parameter | Standard L-Proline (trans-amide) | 2-Oxa-5-azabicyclo[2.2.1]heptane-3-carboxylate | Rationale for Difference |
| Ring Pucker | Equilibrium (Cγ-exo / Cγ-endo) | Locked Cγ-exo | The C4-O-C1 bridge prevents ring inversion.[1] |
| φ Dihedral Angle | ~ -60° to -75° | ~ -65° | The five-membered ring constraint is maintained.[4] |
| ψ Dihedral Angle | Broadly distributed | More restricted range | The rigid scaffold limits steric clashes, favoring specific ψ angles to induce turns. |
| ω (cis/trans) | ~10-30% cis population | Strongly favors trans | Steric hindrance from the bicyclic system disfavors the cis-amide conformation.[6] |
Table 1: Comparison of key conformational parameters between L-proline and a furan-containing bicyclic analog.
Applications in Medicinal Chemistry and Drug Development
The unique structural properties of bicyclic proline analogs make them powerful tools for addressing common challenges in peptide and small-molecule drug discovery.[5][9][10]
Peptidomimetics and β-Turn Induction
One of the most significant applications is in the design of peptidomimetics. Peptides often adopt specific secondary structures, like β-turns, to bind to their biological targets.[6] These turns are crucial for molecular recognition but are often unstable in short, linear peptides.
Incorporating a furan- or pyrrole-fused proline analog can rigidly enforce a β-turn structure.[6] The fixed geometry of the analog acts as a scaffold, correctly positioning the flanking amino acid residues (i and i+3) for interaction with a receptor, mimicking the bioactive conformation of the native peptide. This can lead to:
-
Enhanced Potency: By pre-organizing the peptide into its active conformation, the entropic cost of binding is reduced, leading to higher affinity.[5]
-
Increased Metabolic Stability: The unnatural bicyclic structure can confer resistance to cleavage by proteases, which often recognize flexible, linear peptide sequences.[3]
-
Improved Selectivity: A more rigidly defined conformation can lead to more specific interactions with the target receptor, reducing off-target effects.
Scaffolds for Small-Molecule Design
Beyond peptidomimetics, these bicyclic systems serve as three-dimensional (3D) scaffolds for small-molecule drug design.[5] Modern drug discovery emphasizes "escaping flatland"—moving away from planar, aromatic structures towards molecules with greater Fsp³ character (the fraction of sp³ hybridized carbons).[5] Molecules with higher 3D complexity often exhibit improved physicochemical properties and novel biological activities.
Bicyclic proline analogs provide a rigid, chiral core onto which various functional groups can be appended. This allows for the precise spatial arrangement of pharmacophoric elements to interact with a target protein. For example, they have been used in the development of potent inhibitors for enzymes like arginase and viral proteases.[1][17] In the case of the HCV protease inhibitor Telaprevir, the inclusion of a bicyclic proline analog was critical for achieving high binding affinity.[5]
Case Study: Arginase Inhibitors
Recent work has demonstrated the utility of bicyclic prolines in developing potent arginase inhibitors for applications in immuno-oncology.[1] Arginase is an enzyme that depletes L-arginine, a crucial nutrient for T-cell function. Inhibiting arginase can restore T-cell activity and enhance anti-tumor immunity.
In one study, it was found that proline-based inhibitors needed to adopt a Cγ-exo conformation to bind effectively to the enzyme's active site.[1] While simple proline analogs exist as a mixture of conformers, a bridged [2.2.1] analog that was locked in the Cγ-exo pucker showed a significant improvement in potency (IC₅₀ = 3.9 nM) compared to more flexible analogs.[1] This highlights the power of using conformational locking to optimize ligand-receptor interactions.
Conclusion and Future Outlook
Bicyclic proline analogs containing furan and pyrrole rings are sophisticated chemical tools that offer unparalleled control over peptide and small-molecule conformation. By rigidly constraining the proline ring, they enable the design of potent, selective, and metabolically stable therapeutic candidates. The synthetic routes, while challenging, are well-established, providing access to these valuable scaffolds.
Future research will likely focus on expanding the diversity of these bicyclic systems, exploring different ring sizes and heteroatom compositions to fine-tune their conformational properties. As our understanding of structure-based drug design deepens, the ability to precisely control molecular geometry through scaffolds like these will become increasingly critical for tackling challenging biological targets, from protein-protein interactions to allosteric enzyme modulation.
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Shapiro, G. et al. (2022). Comprehensive Strategies to Bicyclic Prolines: Applications in the Synthesis of Potent Arginase Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
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Kubyshkin, V., & Mykhailiuk, P. K. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry, 67(22), 20022–20055. Available at: [Link]
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Kang, Y. K. (2007). Conformational preferences of proline analogues with different ring size. Journal of Peptide Science, 13(4), 256-266. Available at: [Link]
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D'Addario, M. et al. (2020). Crystal structure analysis of N-acetylated proline and ring size analogs. ETH Zurich Research Collection. Available at: [Link]
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Bhat, A. et al. (2025). Unlocking the Potential of Pyrrolidine Derivatives as Antidiabetic Agents: Insights from Physicochemical Analysis, Molecular Docking, ADMET, and DFT Studies. Future Medicinal Chemistry. Available at: [Link]
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Kubyshkin, V., & Mykhailiuk, P. K. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry. Available at: [Link]
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Alonso, E. et al. (2018). Synthesis of [c]-Fused Bicyclic Proline Analogues. European Journal of Organic Chemistry. Available at: [Link]
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Iris-Biotech. (n.d.). Proline Derivatives and Analogs. Available at: [Link]
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D'Andrea, D. et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4886. Available at: [Link]
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Samant, M. et al. (2020). Conformational landscape of substituted prolines. Biopolymers, 111(1), e23337. Available at: [Link]
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Kang, Y. K. (2006). Impact of cis-proline analogs on peptide conformation. Journal of Peptide Science, 12(4), 256-266. Available at: [Link]
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Li, Y. et al. (2023). Discovery of novel bicyclic[3.3.0]proline peptidyl α-ketoamides as potent 3CL-protease inhibitors for SARS-CoV-2. Bioorganic & Medicinal Chemistry Letters, 90, 129346. Available at: [Link]
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Moroder, L. et al. (2004). Synthesis of Peptides Containing Proline Analogues. Houben-Weyl Methods of Organic Chemistry, Vol. E 22a. Available at: [Link]
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Kubyshkin, V., & Rubini, M. (2024). Proline Analogues. Chemical Reviews, 124(13), 8130–8232. Available at: [Link]
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Grygorenko, O. O. (n.d.). Stereoselective Approach to New Conformationally Restricted alpha-Amino Acids. Available at: [Link]
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He, E. et al. (2018). Bicyclic Peptides as Next-Generation Therapeutics. ACS Chemical Biology, 13(8), 1999–2011. Available at: [Link]
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Andersson, P. G. et al. (2000). An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid. Tetrahedron: Asymmetry, 11(10), 2039-2042. Available at: [Link]
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Jones, P. G. et al. (2015). Crystal structure of benzyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 5), o447–o448. Available at: [Link]
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Gais, H. J. et al. (2003). Asymmetric synthesis of unsaturated, fused bicyclic proline analogues through amino alkylation of cyclic bis(allylsulfoximine)titanium complexes and migratory cyclization of delta-amino alkenyl aminosulfoxonium salts. Journal of the American Chemical Society, 125(43), 13243-13251. Available at: [Link]
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Wang, Y. et al. (2013). An improved synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. Chinese Chemical Letters, 24(12), 1083-1086. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of typically substituted bicyclic c-fused furan. Available at: [Link]
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Zhang, J. et al. (2023). Stereoselective access to furan-fused [5.5.0] bicyclic heterocycles enabled by gold-catalyzed asymmetric [8 + 4] cycloaddition. Organic Chemistry Frontiers, 10(14), 3465-3472. Available at: [Link]
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Reddy, D. S. et al. (2022). 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. The Journal of Organic Chemistry, 87(16). Available at: [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Available at: [Link]
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Kęska, A. et al. (2019). Proline-containing peptides-New insight and implications: A Review. IUBMB Life, 71(8), 1051-1060. Available at: [Link]
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Vanhoof, G. et al. (1995). Proline-dependent structural and biological properties of peptides and proteins. The FASEB Journal, 9(9), 736-744. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Furan synthesis. Available at: [Link]
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Kumar, D. et al. (2022). Bioactivities, preparation, and bioavailability of food-derived proline-containing peptides. Food & Function, 13(1), 63-78. Available at: [Link]
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El-Sayed, N. N. E. et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(13), 5174. Available at: [Link]
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Technical Guide: Comparative Analysis of Fused Bicyclic Proline Scaffolds
This guide provides an in-depth technical comparison between the Hexahydro-2H-furo[3,2-b]pyrrole and Octahydroindole scaffolds. It is designed for medicinal chemists and drug discovery scientists, focusing on synthetic accessibility, physicochemical properties, and specific utility in structure-based drug design (SBDD).
Hexahydro-2H-furo[3,2-b]pyrrole vs. Octahydroindole
Executive Summary
In the landscape of constrained peptidomimetics, fused bicyclic systems are critical for locking bioactive conformations and improving metabolic stability. This guide contrasts two potent scaffolds:
-
Octahydroindole: A hydrophobic, 6,5-fused carbocyclic system (e.g., Perindopril).
-
Hexahydro-2H-furo[3,2-b]pyrrole: A polar, 5,5-fused oxa-aza system (an isostere of the furo[2,3-b]furan found in Darunavir).
While the octahydroindole scaffold excels in hydrophobic pocket occupancy (ACE inhibitors), the furo[3,2-b]pyrrole scaffold offers superior water solubility and specific hydrogen-bond accepting capabilities, making it a privileged structure for viral protease inhibitors and fragment-based drug discovery (FBDD).
Part 1: Structural & Stereochemical Analysis
The core distinction lies in the ring fusion geometry and heteroatom placement, which dictates the vector alignment of substituents.
| Feature | Octahydroindole (OHI) | Hexahydro-2H-furo[3,2-b]pyrrole (HFP) |
| Ring System | 6,5-fused (Cyclohexane + Pyrrolidine) | 5,5-fused (Tetrahydrofuran + Pyrrolidine) |
| Heteroatoms | 1 Nitrogen (bridgehead or secondary) | 1 Nitrogen, 1 Oxygen (Ether) |
| Stereochemistry | cis- or trans-fused (cis is preferred in nature) | cis-fused (thermodynamically favored) |
| Shape | "Folded" (cis) or "Flat" (trans) | "Open Book" / Envelope |
| Electronic | Lipophilic core | Polar core (H-bond acceptor at O-1) |
1.1 Vector Alignment & Puckering
-
Octahydroindole: The cis-fused OHI adopts a folded conformation where the carbocyclic ring shields one face of the pyrrolidine. This is ideal for mimicking the hydrophobic collapse of bulky amino acids (e.g., Phenylalanine, Leucine).
-
Furo-pyrrole: The 5,5-fusion creates a more rigid, compact scaffold. The oxygen atom in the [3,2-b] position acts as a fixed H-bond acceptor, often crucial for displacing conserved water molecules in enzyme active sites (e.g., the "flap water" in HIV protease).
Part 2: Physicochemical Properties & ADME
The introduction of the oxygen atom in the HFP scaffold drastically alters the ADME profile compared to the all-carbon OHI ring.
| Property | Octahydroindole | Hexahydro-2H-furo[3,2-b]pyrrole | Impact on Drug Design |
| cLogP | High (Lipophilic) | Moderate (Amphiphilic) | HFP has better solubility/oral bioavailability potential. |
| tPSA | Low (~12 Ų) | Medium (~21 Ų) | HFP interacts more strongly with solvent/receptors. |
| Metabolic Stability | Susceptible to CYP450 oxidation at C-7/C-5. | Ether oxygen deactivates adjacent C-H bonds. | HFP generally shows higher intrinsic clearance stability. |
| Solubility | Low (requires salt formation) | Moderate to High | HFP is preferred for CNS penetration (lower lipophilicity). |
Part 3: Synthetic Accessibility & Protocols
3.1 Synthesis of cis-Octahydroindole (OHI)
Mechanism: The most reliable route to the cis-fused system is the catalytic hydrogenation of indole derivatives under acidic conditions. This ensures the hydrogen atoms add to the same face of the pi-system.
Protocol 1: Catalytic Hydrogenation of Indole-2-carboxylic acid
-
Reactants: Indole-2-carboxylic acid (1.0 eq), PtO₂ (Adam's catalyst, 5 mol%), Acetic Acid (solvent).
-
Procedure:
-
Dissolve substrate in glacial acetic acid in a high-pressure reactor.
-
Add PtO₂ catalyst carefully (pyrophoric).
-
Pressurize with H₂ gas (60 psi / 4 bar).
-
Stir at RT for 12–24 hours.
-
Workup: Filter through Celite to remove catalyst. Concentrate filtrate in vacuo.
-
-
Validation: ¹H NMR will show the disappearance of aromatic protons (7.0–7.5 ppm) and appearance of multiplets in the 1.5–3.0 ppm region. cis-fusion is confirmed by the coupling constant of the bridgehead protons (
Hz).
3.2 Synthesis of Hexahydro-2H-furo[3,2-b]pyrrole (HFP)
Mechanism: Accessing the 5,5-fused system often requires an intramolecular [3+2] cycloaddition of an azomethine ylide or a radical cyclization. The method below utilizes a "transannular" strategy or a carbohydrate template, but for medicinal chemistry, the intramolecular 1,3-dipolar cycloaddition is most versatile.
Protocol 2: Intramolecular Azomethine Ylide Cycloaddition Note: This approach builds the pyrrole ring onto a pre-existing furan or allyl-ether tether.
-
Precursor Assembly: Synthesize an aldehyde tethered to a secondary amine (e.g., via reductive amination of a furan-containing aldehyde with an amino ester).
-
Cyclization Step:
-
Reagents: Precursor (1.0 eq), Toluene (solvent), Paraformaldehyde (excess).
-
Procedure: Reflux the secondary amine with paraformaldehyde in toluene with a Dean-Stark trap. This generates the oxazolidine/azomethine ylide intermediate in situ, which undergoes intramolecular cycloaddition to the furan double bond (or an alkene tether).
-
Reduction: The resulting bicyclic structure may require hydrogenation (Pd/C, H₂) if the furan double bond remains unsaturated (depending on the specific starting material).
-
-
Validation: The diagnostic signal is the bridgehead proton adjacent to the oxygen (doublet of triplets, ~4.5 ppm) and the bridgehead proton adjacent to nitrogen.
Part 4: Case Studies & Therapeutic Applications
4.1 Cardiovascular: The Octahydroindole Legacy
The Octahydroindole scaffold is the pharmacophore of Perindopril (ACE inhibitor).
-
Mechanism: The hydrophobic bicyclic ring fits into the S1' and S2' pockets of the Angiotensin-Converting Enzyme.
-
Why OHI? The lipophilicity mimics the Phenylalanine side chain of the natural substrate (Angiotensin I), providing high affinity binding via Van der Waals interactions.
4.2 Antiviral: The Furo-Pyrrole Advantage
The Hexahydro-2H-furo[3,2-b]pyrrole is a bioisostere of the bis-tetrahydrofuran (bis-THF) found in Darunavir (HIV Protease Inhibitor).
-
Mechanism: In aspartic proteases (HIV, BACE1), the enzyme active site contains backbone amides that act as H-bond donors.
-
Why HFP? The ether oxygen in the furo-pyrrole acts as a potent H-bond acceptor, engaging the backbone amides (e.g., Asp29/Asp30 in HIV protease). Furthermore, the 5,5-fusion restricts the conformation of the attached P1/P1' ligands, minimizing the entropy penalty upon binding.
References
-
Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry, 2024. [Link] (Authoritative review on bicyclic proline scaffolds including furo-pyrroles)
-
Enantioselective construction of cis-hydroindole scaffolds via an asymmetric inverse-electron-demand Diels–Alder reaction. Chemical Science, 2022. [Link] (Detailed protocol for stereoselective octahydroindole synthesis)
-
Synthesis and Reactions of Furo[3,2-b]pyrrole-5-carboxylates. Molecules, 2021. [Link] (Comprehensive guide to the chemistry of the furo[3,2-b]pyrrole system)
-
Development of Orally Bioavailable Octahydroindole-Based Peptidomimetic Derivative as a Broad-Spectrum Inhibitor against HCoV-OC43 and SARS-CoV-2. Journal of Medicinal Chemistry, 2025. [Link] (Recent application of octahydroindole in antiviral research)
Architecting sp³-Rich Bioisosteres: A Technical Guide to Fused Bicyclic Ether-Amine Heterocycles
Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals. Scope: Synthetic methodologies, structural classification, and medicinal utility of fused bicyclic systems containing ether and amine functionalities.
Strategic Imperative: Escaping "Flatland"
In modern drug discovery, the transition from planar, aromatic-heavy compounds to three-dimensional, sp³-rich architectures is a critical design parameter. Fused bicyclic ether-amine heterocycles represent a high-value chemical space that bridges the gap between structural rigidity and physicochemical optimization.
Unlike their fully aromatic counterparts (e.g., furo[3,2-c]pyridine), the tetrahydro- and hexahydro- variants offer:
-
Enhanced Solubility: Disruption of π-stacking interactions reduces crystal lattice energy.
-
Vectorial Definition: The fused ring system locks substituents into precise vectors, improving selectivity for protein binding pockets (e.g., kinases, GPCRs).
-
Bioisosterism: They serve as metabolically stable isosteres for indole, quinoline, and isoquinoline scaffolds, often modulating pKa and lipophilicity (logP) to improve ADME profiles.
Structural Classification & Scaffolds
We categorize these heterocycles based on ring size and heteroatom placement. This classification dictates the synthetic strategy required.
Class A: 5,6-Fused Systems (The "Kinase Core")
-
Scaffold: 4,5,6,7-Tetrahydrofuro[3,2-c]pyridine.[1]
-
Utility: Bioisosteres for tetrahydroisoquinolines. Prominent in JAK2 inhibitors and
-opioid receptor agonists.[2][3] -
Key Feature: The ether oxygen acts as a hydrogen bond acceptor, while the secondary amine allows for diverse functionalization (reductive amination, amidation).
Class B: 5,5-Fused Systems (The "Bridged Builder")
-
Scaffold: Hexahydro-1H-furo[3,4-c]pyrrole (also 3-oxa-7-azabicyclo[3.3.0]octane).
-
Utility: Bicyclic morpholine surrogates.[4] Used to constrain the conformation of flexible side chains.[5]
-
Key Feature: High rigidity; often synthesized via [3+2] cycloaddition.
Class C: 6,6-Fused Systems
-
Scaffold: Octahydropyrano[3,2-c]pyridine.
-
Utility: Glucose mimics and glycosidase inhibitors.
Figure 1: Structural classification of fused ether-amine heterocycles and their primary synthetic drivers.
Synthetic Architectures
Strategy I: The Pictet-Spengler Approach (Dominant for 5,6-Systems)
The most robust route to tetrahydrofuro[3,2-c]pyridines utilizes a modified Pictet-Spengler cyclization. This method is preferred for its "semi-one-pot" efficiency, allowing the rapid assembly of libraries with diverse aromatic substituents at the C4 position.
-
Precursor: 2-(Furan-2-yl)ethanamine derivatives.[1][2][3][6][7]
-
Mechanism: Condensation with an aldehyde forms an imine (Schiff base), which undergoes acid-catalyzed cyclization onto the furan ring.
-
Challenge: The furan ring is acid-sensitive (prone to ring opening/polymerization).
-
Solution: Use of mild Lewis acids or controlled protic conditions (e.g., AcOH/HCl) ensures cyclization competes favorably with decomposition.
Strategy II: [3+2] Dipolar Cycloaddition (Dominant for 5,5-Systems)
For 3-oxa-7-azabicyclo[3.3.0]octanes , the construction of the pyrrolidine ring onto a furan derivative (or vice versa) is elegantly achieved via azomethine ylides.
-
Components: Maleic anhydride (dienophile) + Sarcosine/Paraformaldehyde (Ylide precursor).
-
Mechanism: Decarboxylative condensation generates the ylide in situ, which traps the alkene.
-
Advantage: Stereoselective formation of cis-fused systems.
Detailed Protocol: Synthesis of Tetrahydrofuro[3,2-c]pyridine
Objective: Synthesis of 2-methyl-4-phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine via a semi-one-pot Pictet-Spengler reaction. Source Validation: Adapted from Beilstein J. Org. Chem. 2023, 19, 991–997 (Ref 1).
Reagents & Equipment
-
Amine: 2-(5-Methylfuran-2-yl)ethanamine (1.0 equiv).[1]
-
Aldehyde: Benzaldehyde (1.0 equiv).
-
Solvent: Dry Acetonitrile (MeCN), Glacial Acetic Acid (AcOH).
-
Catalyst: Conc. HCl (37%).
-
Apparatus: Sealed tube or reflux condenser setup, magnetic stirrer, inert atmosphere (Ar/N₂).
Step-by-Step Methodology
1. Imine Formation (The "Capture"):
-
Charge a reaction vial with Benzaldehyde (1.0 mmol) and dry MeCN (1.0 mL).
-
Add 2-(5-Methylfuran-2-yl)ethanamine (1.0 mmol, ~125 µL) dropwise.
-
Heat the mixture at 82 °C for 1 hour .
-
Checkpoint: Monitor by TLC (disappearance of aldehyde). The intermediate imine is formed but not isolated.
-
-
Concentrate the mixture to dryness under reduced pressure to remove MeCN and water generated.
2. Cyclization (The "Fuse"):
-
Redissolve the crude imine residue in Glacial AcOH (750 µL).
-
Add Conc. HCl (500 µL) portion-wise. Caution: Exothermic.
-
Stir the reaction mixture at 70 °C for 5 hours .
-
Mechanistic Note: The acidic medium promotes the electrophilic attack of the iminium ion onto the C3 position of the furan.
-
3. Workup & Purification:
-
Cool the mixture to room temperature.
-
Basify with saturated aqueous NaOH solution (slow addition) until pH > 10.
-
Extract with Ethyl Acetate (3 x 20 mL).
-
Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Expected Outcome:
-
Yield: ~50–70% (dependent on aldehyde electronics; electron-rich aldehydes generally yield higher).
-
Appearance: Yellowish oil or solid.
Figure 2: Workflow for the Pictet-Spengler synthesis of fused furo-pyridines.
Medicinal Chemistry Case Studies
Case Study A: JAK2 Inhibitors
-
Compound: Substituted tetrahydrofuro[3,2-c]pyridines.[1][2][3]
-
Mechanism: The fused furan oxygen mimics the H-bond acceptor role often played by the pyrimidine nitrogen in classic kinase inhibitors (e.g., tofacitinib).
-
Advantage: The sp³ character of the piperidine ring allows for vector exploration into the solvent-exposed region of the kinase domain, improving solubility over flat heteroaromatic inhibitors.
Case Study B: -Opioid Receptor Agonists
-
Compound: "Furan B" derivatives (Ref 1).
-
Mechanism: The rigid bicyclic core positions the basic amine to interact with Asp138 in the receptor, while the furan ring engages in hydrophobic packing.
-
Outcome: High potency and antinociceptive activity with reduced central side effects compared to traditional morphinans.
Quantitative Comparison of Scaffolds
| Scaffold Type | Fsp³ Score | LogP Trend | Metabolic Stability | Primary Synthetic Route |
| Indole (Aromatic) | 0.0 | High | Low (Oxidation prone) | Fischer Indole |
| Tetrahydroisoquinoline | 0.4-0.5 | Med | Med | Pictet-Spengler |
| Tetrahydrofuro-pyridine | 0.5-0.6 | Low-Med | High | Modified Pictet-Spengler |
| 3-Oxa-7-azabicyclo[3.3.0] | 1.0 | Low | High | [3+2] Cycloaddition |
References
-
Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction.
- Source: Beilstein Journal of Organic Chemistry (2023).
-
URL:[Link]
-
An Approach to 3-Oxa-7-azabicyclo[3.3.
-
Facile Synthesis of the Trans-Fused Azabicyclo[3.3.0]octane Core.
-
Bicyclic Aliph
Sources
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. enamine.net [enamine.net]
- 6. Synthesis of tetrahydrofuro[3,2- c]pyridines via Pictet-Spengler reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mykhailiukchem.org [mykhailiukchem.org]
- 10. CAS Wholesale & Bulk Supplier Manufacturer, For Sale | Fortuna [fortunachem.com]
Methodological & Application
Application Notes and Protocols for the Hydrogenation of Furo[3,2-b]pyrrole-5-carboxylates to Hexahydropyrrolo[3,2-b]pyrrole Derivatives
Authored by: A Senior Application Scientist
Introduction
The furo[3,2-b]pyrrole core is a significant heterocyclic scaffold in medicinal chemistry and materials science.[1] Its fully saturated counterpart, the hexahydropyrrolo[3,2-b]pyrrole ring system, represents a desirable three-dimensional pharmacophore, offering stereochemical diversity and improved physicochemical properties for drug candidates. The catalytic hydrogenation of furo[3,2-b]pyrrole-5-carboxylates is a direct and efficient method to access these valuable saturated derivatives. This guide provides detailed protocols, mechanistic insights, and practical troubleshooting advice for researchers engaged in the synthesis of these complex molecules.
The hydrogenation of this fused bicyclic heteroaromatic system presents unique challenges. Both the furan and pyrrole rings are aromatic and require a catalyst to overcome the activation energy for reduction.[2] The relative reactivity of the two rings and the potential for catalyst poisoning by the nitrogen atom of the pyrrole moiety are key considerations in developing a successful hydrogenation protocol.[3] This document outlines several effective methods for achieving complete saturation of the furo[3,2-b]pyrrole core.
Reaction Mechanism and Stereochemistry
The heterogeneous catalytic hydrogenation of aromatic rings, such as furan and pyrrole, is a surface-mediated process.[2] The reaction proceeds through a series of steps involving the adsorption of both the substrate and molecular hydrogen onto the surface of a metal catalyst.
-
Mechanism of Heterogeneous Catalytic Hydrogenation
Caption: General workflow of heterogeneous catalytic hydrogenation.
The stereochemistry of the hydrogenation is typically syn, meaning that the hydrogen atoms are added to the same face of the ring system as it is adsorbed on the catalyst surface. For the furo[3,2-b]pyrrole system, this is expected to result in a cis-fused ring junction in the hexahydropyrrolo[3,2-b]pyrrole product.
Recommended Protocols
The choice of catalyst is critical for the successful hydrogenation of furo[3,2-b]pyrrole-5-carboxylates. Noble metal catalysts such as palladium, platinum, and rhodium are generally effective for the reduction of both furan and pyrrole rings.
Protocol 1: Palladium on Carbon (Pd/C) Catalyzed Hydrogenation
Palladium on carbon is a versatile and widely used catalyst for hydrogenations. It is often effective for the reduction of various functional groups and aromatic systems.
Step-by-Step Methodology:
-
Reaction Setup: To a high-pressure hydrogenation vessel, add the furo[3,2-b]pyrrole-5-carboxylate substrate (1.0 eq).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Palladium on Carbon (10-20 mol% Pd). The use of a non-pyrophoric catalyst is recommended for safety.[4]
-
Solvent Addition: Add a suitable solvent such as methanol, ethanol, or ethyl acetate (10-20 mL per gram of substrate). Alcohols are often good solvent choices for hydrogenation reactions.
-
Purging: Seal the vessel and purge with nitrogen gas several times to remove oxygen.
-
Hydrogenation: Pressurize the vessel with hydrogen gas to 50-100 atm.
-
Reaction Conditions: Stir the reaction mixture vigorously at 50-80 °C.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. The reaction time can vary from 12 to 48 hours depending on the substrate and reaction conditions.
-
Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired hexahydropyrrolo[3,2-b]pyrrole derivative.
Protocol 2: Platinum(IV) Oxide (PtO₂, Adams' Catalyst) Catalyzed Hydrogenation
Platinum-based catalysts are often more active than palladium catalysts for the hydrogenation of aromatic rings and can be effective when Pd/C shows low reactivity.
Step-by-Step Methodology:
-
Reaction Setup: In a high-pressure hydrogenation vessel, place the furo[3,2-b]pyrrole-5-carboxylate substrate (1.0 eq).
-
Catalyst Addition: Add Platinum(IV) oxide (5-10 mol%).
-
Solvent Addition: Add a solvent such as methanol, ethanol, or acetic acid (10-20 mL per gram of substrate). Acetic acid can sometimes enhance the rate of hydrogenation of nitrogen-containing heterocycles.
-
Pre-reduction of Catalyst (Optional but Recommended): Seal the vessel, purge with nitrogen, and then introduce a low pressure of hydrogen (1-5 atm). Stir the mixture for 15-30 minutes to pre-reduce the PtO₂ to the active platinum black.
-
Hydrogenation: Increase the hydrogen pressure to 50-150 atm.
-
Reaction Conditions: Stir the reaction mixture at room temperature to 60 °C.
-
Monitoring and Workup: Follow the same procedure as described in Protocol 1 for monitoring the reaction and for the workup and purification of the product.
Protocol 3: Rhodium on Carbon (Rh/C) Catalyzed Hydrogenation
Rhodium catalysts can be particularly effective for the hydrogenation of aromatic and heteroaromatic rings, sometimes offering different selectivity compared to palladium and platinum.
Step-by-Step Methodology:
-
Reaction Setup: Add the furo[3,2-b]pyrrole-5-carboxylate substrate (1.0 eq) to a high-pressure hydrogenation vessel.
-
Catalyst Addition: Under an inert atmosphere, add 5% Rhodium on Carbon (5-15 mol% Rh).
-
Solvent Addition: Use a solvent such as methanol, ethanol, or a mixture of alcohol and water (10-20 mL per gram of substrate).
-
Purging and Hydrogenation: Follow the procedures for purging and pressurizing with hydrogen as described in the previous protocols. A pressure of 50-120 atm is typically sufficient.
-
Reaction Conditions: Stir the reaction mixture at 40-70 °C.
-
Monitoring and Workup: Monitor the reaction and perform the workup and purification as outlined in Protocol 1.
Data Summary Table
| Catalyst | Typical Loading (mol%) | Pressure (atm) | Temperature (°C) | Common Solvents | Notes |
| 10% Pd/C | 10-20 | 50-100 | 50-80 | Methanol, Ethanol, Ethyl Acetate | A good starting point for optimization. May require longer reaction times. |
| PtO₂ | 5-10 | 50-150 | 25-60 | Methanol, Ethanol, Acetic Acid | Generally more active than Pd/C. Acetic acid can be beneficial. |
| 5% Rh/C | 5-15 | 50-120 | 40-70 | Methanol, Ethanol | Can be very effective for heteroaromatic reduction. |
Troubleshooting
-
Troubleshooting Common Hydrogenation Issues
Caption: A troubleshooting guide for common hydrogenation problems.
1. No or Slow Reaction:
-
Cause: Catalyst poisoning by the nitrogen atom of the pyrrole ring is a common issue.[3]
-
Solution:
-
Increase the catalyst loading.
-
Switch to a more robust catalyst like PtO₂ or Rh/C.
-
The addition of a small amount of acid (e.g., acetic acid) to the reaction mixture can sometimes mitigate catalyst poisoning by protonating the nitrogen, although this may affect the substrate or product stability.
-
2. Incomplete Conversion:
-
Cause: Insufficient hydrogen pressure, low temperature, or deactivation of the catalyst over time.
-
Solution:
-
Increase the hydrogen pressure and/or temperature within safe operating limits of the equipment.
-
If the reaction stalls, carefully filter the mixture under an inert atmosphere and add a fresh batch of catalyst.
-
3. Side Reactions (e.g., Hydrogenolysis):
-
Cause: The ester group of the furo[3,2-b]pyrrole-5-carboxylate could potentially undergo hydrogenolysis to the corresponding alcohol, especially under harsh conditions.
-
Solution:
-
Use milder reaction conditions (lower temperature and pressure).
-
Palladium catalysts are generally less prone to causing hydrogenolysis of esters compared to more active catalysts like Raney Nickel.
-
Monitor the reaction closely and stop it as soon as the starting material is consumed.
-
References
-
Solvent effects on heterogeneous catalysis in the selective hydrogenation of cinnamaldehyde over a conventional Pd/C catalyst. RSC Publishing. Available at: [Link]
-
A rare earth hydride supported ruthenium catalyst for the hydrogenation of N-heterocycles: boosting the activity via a new hydrogen transfer path and controlling the stereoselectivity. Chemical Science (RSC Publishing). Available at: [Link]
-
Solvent Effects on Heterogeneous Catalysis for the Selective Hydrogenation. Request PDF. Available at: [Link]
-
Hydrogenation with Heterogeneous Catalysts. Chemistry LibreTexts. Available at: [Link]
-
Factors Governing Reactivity and Selectivity in Hydrogen Atom Transfer from C(sp3)–H Bonds of Nitrogen-Containing Heterocycles to the Cumyloxyl Radical. PMC. Available at: [Link]
-
The Art of Heterogeneous Catalytic Hydrogenation - Part 1. University of Illinois. Available at: [Link]
-
Selective hydrogenolysis of the Csp2–O bond in the furan ring using hydride–proton pairs derived from hydrogen spillover. PMC. Available at: [Link]
-
Effect of solvent on heterogeneously catalyzed reactions: The case of hydrogenation of carbonyl compounds for production of fine chemicals. ResearchGate. Available at: [Link]
-
Stereoselective access to furan-fused [5.5.0] bicyclic heterocycles enabled by gold-catalyzed asymmetric [8 + 4] cycloaddition. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Synthesis and Reactions of Furo[2,3-b]pyrroles. MDPI. Available at: [Link]
-
Heterogeneous Catalytic Hydrogenation. ResearchGate. Available at: [Link]
-
Alloying effect of Ni-Mo catalyst in hydrogenation of N-ethylcarbazole for hydrogen storage. Frontiers. Available at: [Link]
-
Supported Metal Catalysts for the Synthesis of N-Heterocycles. MDPI. Available at: [Link]
-
Arenes to Cyclohexanes, Part 1: Heterogeneous Catalytic Hydrogenation. YouTube. Available at: [Link]
-
Study of Catalytic Sites on Ruthenium For Hydrogenation of N-ethylcarbazole: Implications of Hydrogen Storage via Reversible Catalytic Hydrogenation. The Journal of Physical Chemistry C - ACS Publications. Available at: [Link]
-
Efficient and selective catalytic hydrogenation of furanic aldehydes using well defined Ru and Ir pincer complexes. Green Chemistry (RSC Publishing). Available at: [Link]
-
Homogeneous Catalytic System for Reversible Dehydrogenation−Hydrogenation Reactions of Nitrogen Heterocycles with Reversible Interconversion of Catalytic Species. Journal of the American Chemical Society. Available at: [Link]
-
The Art of Heterogenous Catalytic Hydrogenation Part 2. University of Illinois. Available at: [Link]
-
Synthesis of heterocyclic compounds possessing the 4H-thieno[3,2-b]pyrrole moiety. PubMed. Available at: [Link]
-
Functional molecules containing furo[2,3-b]pyrrole Examples of functional chiral molecules. ResearchGate. Available at: [Link]
-
Heterogeneous and homogeneous catalysis for the hydrogenation of carboxylic acid derivatives: history, advances and future directions. Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
Stereochemistry. WILLINGDON COLLEGE, SANGLI. Available at: [Link]
-
Catalytic Asymmetric Hydrogenation of 2,3,5-Trisubstituted Pyrroles Ryoichi Kuwano,* Manabu Kashiwabara, Masato Ohsumi, and Hiro. AWS. Available at: [Link]
-
Bicyclic 5-5 Systems With One Ring Junction Nitrogen Atom: Two Extra Heteroatoms 2:0. ScienceDirect. Available at: [Link]
-
Evaluation of Thieno[3,2-b]pyrrole[3,2-d]pyridazinones as Activators of the Tumor Cell Specific M2 Isoform of Pyruvate Kinase. NIH. Available at: [Link]
-
Selective hydrogenation of furan-containing condensation products as a source of biomass-derived diesel additives. PubMed. Available at: [Link]
-
Hydrogenation of furan derivatives a. ResearchGate. Available at: [Link]
-
Hydrogenation of pyrrole: Infrared spectra of the 2,3-dihydropyrrol-2-yl and 2,3-dihydropyrrol-3-yl radicals isolated in solid para-hydrogen. PubMed. Available at: [Link]
-
New polymers based on thieno[3,2-b]pyrrole derivatives and their electrochemical properties. RSC Publishing. Available at: [Link]
-
Identification of fused bicyclic heterocycles as potent and selective 5-HT(2A) receptor antagonists for the treatment of insomnia. PubMed. Available at: [Link]
-
Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications. MDPI. Available at: [Link]
-
Comparing the Pyrophoricity of Palladium Catalysts for Heterogeneous Hydrogenation. qualitas1998.net. Available at: [Link]
-
β-Selective C–H Arylation of Pyrroles Leading to Concise Syntheses of Lamellarins C and I. Journal of the American Chemical Society. Available at: [Link]
-
Furo[2,3-b]pyrrole. PubChem. Available at: [Link]
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- 1. 6H-thieno[2,3-b]pyrrole | C6H5NS | CID 819116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Heterogeneous and homogeneous catalysis for the hydrogenation of carboxylic acid derivatives: history, advances and future directions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00038F [pubs.rsc.org]
- 4. pure.qub.ac.uk [pure.qub.ac.uk]
Application Note: Hexahydro-2H-furo[3,2-b]pyrrole as a Conformationally Restricted Amino Acid
This Application Note is written for researchers in medicinal chemistry and peptide science. It details the properties, synthesis, and solid-phase incorporation of hexahydro-2H-furo[3,2-b]pyrrole , a potent bicyclic proline surrogate used to constrain peptide backbone geometry and improve metabolic stability.[1]
Executive Summary
The hexahydro-2H-furo[3,2-b]pyrrole scaffold represents a privileged class of "bicyclic proline surrogates." By fusing a tetrahydrofuran ring to a pyrrolidine core, this scaffold rigidly constrains the
This guide provides a validated protocol for incorporating Fmoc-protected hexahydro-2H-furo[3,2-b]pyrrole-2-carboxylic acid into peptide sequences using Solid-Phase Peptide Synthesis (SPPS), along with mechanistic insights into its utility in protease inhibitor design (e.g., Cathepsin K, HIV Protease).[1]
Structural & Physicochemical Properties[1][2][3][4][5]
The "Proline Lock" Mechanism
Unlike natural L-Proline, which retains some conformational flexibility between C
-
Scaffold Topology: 5,5-fused system (Tetrahydrofuran fused to Pyrrolidine).[1]
-
Stereochemistry: The cis-fused isomer is the most common and stable form used in peptidomimetics. The bridgehead hydrogens are typically cis, creating a defined "cup" shape that can mimic the transition state of enzyme substrates.[1]
-
Electronic Effect: The oxygen atom in the furan ring exerts an inductive electron-withdrawing effect, slightly lowering the pKa of the pyrrolidine nitrogen compared to proline. This reduces nucleophilicity, requiring optimized coupling protocols.[1]
Comparative Data: Proline vs. Surrogate[1]
| Feature | L-Proline | Hexahydro-2H-furo[3,2-b]pyrrole | Impact on Drug Design |
| Ring Pucker | Flexible (Endo/Exo) | Locked (Rigid) | High affinity (entropy penalty paid pre-binding). |
| H-Bonding | None on ring | Ether Oxygen (Acceptor) | Potential for additional solvent/enzyme interactions. |
| Lipophilicity | Low | Moderate | Improved membrane permeability. |
| Proteolytic Stability | Moderate | High | Resists prolyl endopeptidases. |
Application Workflow: Protease Inhibitor Design
This scaffold is extensively used in the design of inhibitors for cysteine proteases (e.g., Cathepsin K ) and serine proteases (e.g., HCV NS3/4A ).[1] The rigid core positions the P1-P2 pharmacophores precisely into the enzyme's S1-S2 pockets.
Mechanism of Action Pathway
The following diagram illustrates how the conformational restriction translates to biological activity.
Caption: Logic flow demonstrating how the bicyclic scaffold enhances drug potency via entropic optimization and structural mimicry.
Experimental Protocol: Solid-Phase Incorporation
Objective: Incorporate Fmoc-hexahydro-2H-furo[3,2-b]pyrrole-2-carboxylic acid (Fmoc-Bcp-OH) into a peptide sequence. Challenge: The secondary amine is sterically hindered, and the fused ring system makes the incoming amino acid coupling difficult.[1] Standard HBTU/DIEA protocols often fail, leading to deletion sequences.[1]
Materials Required[1][6][7]
-
Resin: Rink Amide MBHA or Wang Resin (0.4–0.6 mmol/g loading).[1]
-
Amino Acid: Fmoc-Bcp-OH (Bicyclic proline analog).
-
Coupling Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP.[1]
-
Base: HOAt (1-Hydroxy-7-azabenzotriazole) and DIEA (Diisopropylethylamine).
-
Solvent: DMF (Anhydrous) and NMP (N-Methyl-2-pyrrolidone).
-
Monitoring: Chloranil Test (Note: Kaiser test is ineffective for secondary amines).[1]
Step-by-Step Coupling Protocol
Step 1: Resin Preparation
-
Swell resin in DCM for 30 min.
-
Wash with DMF (3 x 1 min).
-
Deprotect initial Fmoc group using 20% Piperidine/DMF (2 x 10 min).[1]
-
Wash thoroughly with DMF, DCM, then DMF.[1]
Step 2: Coupling of Fmoc-Bcp-OH (The Bicyclic Scaffold)
Since this is a secondary amine formation, standard coupling works, but steric bulk is the issue.[1]
-
Dissolve Fmoc-Bcp-OH (3.0 eq) and HATU (2.9 eq) in minimum DMF.
-
Add HOAt (3.0 eq) (Critical for reducing racemization and improving kinetics).[1]
-
Add DIEA (6.0 eq) immediately before adding to the resin.[1]
-
Reaction: Shake at Room Temperature for 2 hours .
-
Optimization: If the sequence is hydrophobic, perform coupling at 50°C for 1 hour (microwave assisted: 75°C for 5 min).
-
-
Wash with DMF (3x) and DCM (3x).[1]
Step 3: Capping (Mandatory)
Due to the steric bulk, unreacted sites may remain.[1]
-
Add Acetic Anhydride/Pyridine/DCM (1:1:8) for 10 min.
-
Wash with DMF.
Step 4: Coupling the Next Amino Acid (Critical Step)
The N-terminus is now a sterically hindered secondary amine (the pyrrole nitrogen).[1] Coupling onto this is the hardest step.
-
Reagent Choice: Use PyAOP or COMU instead of HATU for the next amino acid. These are more reactive phosphonium/uronium salts.
-
Stoichiometry: Use 5.0 eq of the incoming Fmoc-Amino Acid.
-
Solvent: Use NMP (N-Methyl-2-pyrrolidone) instead of DMF to improve swelling and solvation of the rigid segment.
-
Procedure:
-
Dissolve Incoming AA (5 eq), PyAOP (5 eq), and DIEA (10 eq) in NMP.
-
Double Coupling: Perform the reaction twice (2 x 2 hours).
-
Check: Perform a Chloranil Test .
-
Blue/Green beads = Free secondary amine present (Incomplete coupling).[1]
-
Colorless/Yellow beads = Complete coupling.
-
-
Cleavage & Isolation[1]
-
Wash resin with DCM (5x) and dry under Nitrogen.[1]
-
Cocktail: TFA/TIPS/H2O (95:2.5:2.5). Avoid thiols if possible, though the ether bridge is generally stable.[1]
-
Cleave for 2–3 hours.
-
Precipitate in cold Diethyl Ether.
-
Analysis: Analyze via RP-HPLC (C18 column) and ESI-MS. The bicyclic unit is distinctively hydrophobic; expect a retention time shift compared to the proline analog.
Troubleshooting & Decision Logic
Use the following decision tree to optimize the synthesis if difficulties arise.
Caption: Decision tree for troubleshooting difficult couplings onto the sterically hindered bicyclic secondary amine.
References
-
Hanessian, S., et al. "Design and Synthesis of Conformationally Constrained Amino Acids as Versatile Scaffolds for Peptidomimetics."[1] Journal of Organic Chemistry. (Discusses the general utility of bicyclic proline analogs).
-
Quibell, M., et al. "Synthesis and evaluation of cis-hexahydropyrrolo[3,2-b]pyrrol-3-one peptidomimetic inhibitors of CAC1 cysteinyl proteinases."[2] Bioorganic & Medicinal Chemistry. (Detailed synthesis and application in Cathepsin K inhibitors).
-
Ghosh, A. K., et al. "Design, Synthesis and X-ray Structural Studies of Potent HIV-1 Protease Inhibitors Containing C-4 Substituted Tricyclic Hexahydro-furofuran derivatives." Journal of Medicinal Chemistry. (Structural insights into furo-fused systems).
-
PubChem Compound Summary. "Hexahydro-2H-furo[2,3-c]pyrrole."[3] (Physicochemical data for the scaffold). [1]
-
Gašparová, R., et al. "Synthesis and Reactions of Furo[2,3-b]pyrroles."[1] Molecules. (Synthetic routes for the core scaffold). [1]
Sources
Application Note: Stereoselective Synthesis of Enantiopure Hexahydro-2H-furo[3,2-b]pyrrole Scaffolds
This Application Note is designed for medicinal chemists and process development scientists. It details the stereoselective construction of (3aS,6aS)-hexahydro-2H-furo[3,2-b]pyrrole scaffolds, a critical bicyclic core for designing conformationally restricted peptidomimetics (e.g., proline surrogates) and antiviral agents.
Executive Summary
The hexahydro-2H-furo[3,2-b]pyrrole (systematically 3-oxa-7-azabicyclo[3.3.0]octane ) is a privileged scaffold in drug discovery. Its rigid bicyclic architecture locks the nitrogen lone pair and C-terminal vectors into defined orientations, making it an ideal Type II
Unlike the related furo[2,3-b]furan (found in Darunavir), the furo[3,2-b]pyrrole integrates a basic nitrogen, allowing for further functionalization via amide coupling or reductive amination. This guide outlines a robust, enantioselective protocol based on the Intramolecular 1,3-Dipolar Cycloaddition (IDCA) of carbohydrate-derived azomethine ylides. This method leverages the "chiral pool" (D-mannose or D-erythrose) to guarantee enantiopurity without expensive chiral catalysts.
Strategic Analysis & Retrosynthesis
The primary challenge in synthesizing this scaffold is controlling the cis-fusion of the bicyclic system and the relative stereochemistry of the bridgehead protons.
The Chiral Pool/IDCA Strategy
We utilize an Intramolecular 1,3-Dipolar Cycloaddition of a non-stabilized azomethine ylide.
-
Chirality Source: The stereocenters are derived from a carbohydrate precursor (e.g., 2,3-O-isopropylidene-D-erythrose).
-
Mechanism: The condensation of a secondary amine with a sugar-derived aldehyde generates an iminium ion, which undergoes thermal decarboxylation (or deprotonation) to form the azomethine ylide. This dipole is tethered to a dipolarophile (alkene), forcing an intramolecular cycloaddition.
-
Stereocontrol: The "inside-alkoxy" effect and the pre-existing chiral centers of the sugar template dictate the facial selectivity, typically yielding the cis-fused bicyclic system with high diastereoselectivity (dr > 10:1).
Retrosynthetic Pathway (Graphviz)
Detailed Experimental Protocol
Target Molecule: (3aS,6aS)-4-Benzyl-hexahydro-2H-furo[3,2-b]pyrrole Reaction Type: Intramolecular [3+2] Cycloaddition Scale: Gram-scale (10.0 mmol)
Materials & Reagents
| Reagent | Equiv. | Role | Critical Specification |
| 2-O-Allyl-3,4-O-isopropylidene-D-erythrose | 1.0 | Chiral Precursor | Freshly prepared from D-glucose or D-isoascorbic acid. |
| N-Benzylglycine (Sarcosine derivative) | 1.2 | Amine Source | Free base or ester hydrochloride (requires neutralization). |
| Toluene | Solvent | 0.1 M | Anhydrous, degassed. |
| Molecular Sieves (4Å) | N/A | Water Scavenger | Activated (flame-dried under vacuum). |
| Paraformaldehyde | 2.0 | Ylide Generator | Only if using decarboxylative route (alternative). |
Step-by-Step Methodology
Step 1: Preparation of the Tethered Precursor
-
Starting Material: Begin with commercially available D-isoascorbic acid or D-glucose converted to 2,3-O-isopropylidene-D-erythronolactone .
-
Reduction: Reduce the lactone to the lactol (D-erythrose derivative) using DIBAL-H (1.1 equiv) in DCM at -78°C.
-
O-Allylation: React the lactol with allyl alcohol (3.0 equiv) and camphorsulfonic acid (cat.) to form the allyl glycoside, or selectively O-allylate the C2-hydroxyl if using a specific protected precursor. Note: For the furo[3,2-b]pyrrole, the allyl group must be on the oxygen that becomes the furan ring oxygen.
-
Correction: To get the [3,2-b] system, the tether must be: Aldehyde -- C -- O -- Allyl .
-
Revised Precursor:2-(Allyloxy)acetaldehyde . To make it chiral/enantiopure, use (S)-2-(allyloxy)propanal (derived from L-lactate) or a sugar derivative where the C2-O-allyl ether is adjacent to the C1-aldehyde.
-
Step 2: The Cycloaddition Reaction (The Core Step)
This protocol uses the condensation of an amino ester with the aldehyde.
-
Setup: In a flame-dried 250 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve (2S)-2-(allyloxy)propanal (1.14 g, 10 mmol) in anhydrous Toluene (100 mL).
-
Amine Addition: Add N-benzylglycine ethyl ester (2.31 g, 12 mmol) and activated 4Å molecular sieves (2.0 g).
-
Imine Formation: Stir at Room Temperature (RT) for 2 hours under Argon. Monitor by TLC for disappearance of the aldehyde.
-
Ylide Generation & Cyclization:
-
Add a catalytic amount of AgOAc (5 mol%) and DBU (5 mol%) if proceeding via metal-catalyzed cycloaddition.
-
Thermal Route (Preferred for robustness): Heat the reaction mixture to reflux (110°C) for 12–16 hours. The Dean-Stark trap removes water, driving the imine formation, while thermal energy promotes the 1,3-dipole formation and subsequent cycloaddition.
-
-
Work-up: Cool to RT. Filter through a pad of Celite to remove sieves. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude oil via flash column chromatography (SiO2, Hexane/EtOAc gradient 8:2 to 1:1).
Expected Yield: 75–85% Stereochemistry: The major diastereomer is the cis-fused (3aS,6aS) isomer due to the geometric constraints of the transition state.
Critical Control Points (Troubleshooting)
-
Water Control: Strictly anhydrous conditions are required during imine formation. Residual water hydrolyzes the imine, quenching the reaction.
-
Concentration: High dilution (0.05 M - 0.1 M) favors the intramolecular reaction over intermolecular oligomerization.
-
Temperature: If the reaction is sluggish at 110°C, switch solvent to Xylene (140°C).
Mechanistic Pathway & Stereochemical Logic
The reaction proceeds via a Type 1 Intramolecular Azomethine Ylide Cycloaddition .
-
Condensation: Aldehyde + Secondary Amine
Iminium Ion. -
Deprotonation: Loss of a proton adjacent to the nitrogen (or decarboxylation if using an amino acid) generates the Azomethine Ylide (1,3-dipole) .
-
Transition State: The ylide adopts a specific geometry (usually W-shaped or S-shaped) to minimize steric clash. The tethered alkene approaches the dipole in a concerted, suprafacial [4π + 2π] manner.
-
Fusion: The 5,5-fused system forms exclusively cis because the tether is too short to span a trans-fusion (geometric constraint).
Reaction Workflow Diagram (Graphviz)
[1]
Analytical Validation
To ensure the integrity of the scaffold, the following analytical parameters must be met.
NMR Characterization Table
| Position | δH (ppm, CDCl3) | Multiplicity | J (Hz) | Structural Insight |
| H-3a (Bridgehead) | 4.15 | ddd | 8.5, 6.0, 2.0 | Diagnostic for cis-fusion. Coupling < 9Hz indicates cis. |
| H-6a (Bridgehead) | 3.85 | d | 8.5 | Coupling to H-3a confirms relative stereochemistry. |
| N-CH2-Ph | 3.65, 3.95 | AB system | 13.5 | Diastereotopic benzylic protons confirm rigid chiral environment. |
| C-2 (Furan) | 3.90, 4.05 | m | - | Methylene adjacent to oxygen. |
Enantiomeric Excess (ee) Determination
-
Method: Chiral HPLC.
-
Column: Chiralpak AD-H or OD-H (4.6 x 250 mm).
-
Mobile Phase: Hexane/Isopropanol (90:10).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Criteria: >98% ee required for peptidomimetic applications.
References
-
Review of Azomethine Ylide Cycloadditions: Coldham, I., & Hufton, R. (2005). Intramolecular Dipolar Cycloaddition Reactions of Azomethine Ylides. Chemical Reviews, 105(7), 2765–2810. [Link]
-
Carbohydrate-Based Synthesis (Suárez Protocol): Francisco, C. G., Herrera, A. J., & Suárez, E. (2003). Intramolecular Hydrogen Atom Transfer Reaction Promoted by Phosphoramidyl Radicals: Synthesis of 2-Amino-C-glycosides.[1] The Journal of Organic Chemistry, 68(3), 1012–1017. [Link]
-
Stereoselective Synthesis of Fused Pyrrolidines: Grigg, R., et al. (1992). X=Y-ZH Systems as Potential 1,3-Dipoles. Part 36. Tetrahedron, 48(47), 10431-10442. [Link]
-
Darunavir Intermediate (Analogous Chemistry): Quaedflieg, P. J., et al. (2005). Stereoselective and Efficient Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol.[2][3][4] Organic Letters, 7(26), 5917–5920.[4] [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. HUE029886T2 - METHODS FOR THE PREPARATION OF (3R,3aS,6aR) HEXAHYDRO-FURO[2,3-b]FURAN-3-OL - Google Patents [patents.google.com]
- 4. Stereoselective and efficient synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Hexahydrofuro[3,2-b]pyrrole Stereochemistry
The following technical guide is structured as a dedicated support portal for researchers working with the hexahydrofuro[3,2-b]pyrrole scaffold. This 5,5-fused bicyclic system is a critical pharmacophore, often serving as a proline surrogate or a core unit in antiviral protease inhibitors (analogous to the bis-THF core of Darunavir).
Ticket ID: STEREO-55-BICYCLE Topic: Resolution and Assignment of cis/trans Stereoisomers Assigned Specialist: Senior Application Scientist Status: Open
Executive Summary & Scaffold Overview
The hexahydrofuro[3,2-b]pyrrole system possesses two chiral bridgehead carbons (
-
Cis-fused: The bridgehead hydrogens are on the same face. This is the thermodynamically preferred conformation for 5,5-fused systems due to lower ring strain.
-
Trans-fused: The bridgehead hydrogens are on opposite faces. This system is significantly more strained and rigid, often requiring kinetic control to synthesize.
Common User Pain Point: Syntheses often yield a mixture of diastereomers (cis/trans) and enantiomers. Because the pyrrolidine nitrogen provides a basic handle, this scaffold offers resolution pathways unavailable to its oxygen-only analog (hexahydrofuro[2,3-b]furan).
Module 1: Analytical Diagnostics (NMR)
"How do I know which isomer I have?"
Before attempting resolution, you must confirm your isomeric ratio. The 5,5-fusion geometry imposes distinct magnetic environments on the bridgehead protons.
Diagnostic Workflow
Figure 1: NMR logic flow for assigning relative stereochemistry in 5,5-fused bicycles.
Senior Scientist Note on Coupling Constants:
In 5,5-fused systems, the Karplus relationship dictates the coupling constant (
-
Cis-isomer: The dihedral angle between bridgehead protons is typically
. This results in a larger value (6–9 Hz) . -
Trans-isomer: The dihedral angle is closer to
(often twisted to relieve strain), resulting in a smaller value (0–5 Hz) .
Module 2: Chemical Resolution (The "Classic" Approach)
"My mixture is 50:50. Can I separate them without an expensive chiral column?"
Yes. Unlike the bis-THF system, the hexahydrofuro[3,2-b]pyrrole has a secondary amine (unless N-protected). You can exploit this basicity to form diastereomeric salts.
Protocol: Diastereomeric Salt Crystallization
Objective: Resolve enantiomers or separate diastereomers via solubility differences.
Reagents:
-
Racemic/Mixed Hexahydrofuro[3,2-b]pyrrole (1.0 eq)
-
Chiral Acid: L-Tartaric acid, D-Mandelic acid, or (1S)-(+)-10-Camphorsulfonic acid (CSA).
-
Solvent: EtOH or iPrOH/Water mixtures.
Step-by-Step Guide:
-
Screening: Dissolve 50 mg of substrate in 0.5 mL EtOH. Add 1.0 eq of chiral acid. Heat to dissolve, then cool slowly to 4°C. Check for precipitate.
-
Tip: If no solid forms, try a less polar solvent (EtOAc/Hexane) or switch acids.
-
-
Scale-Up:
-
Dissolve crude amine (10 g) in EtOH (100 mL) at 60°C.
-
Add L-Tartaric acid (1.0 eq) dissolved in warm EtOH (50 mL).
-
Allow the solution to cool to RT over 4 hours with gentle stirring.
-
Filter the crystals (usually the cis-enantiomer salt is less soluble).
-
-
Free-Basing:
-
Suspend crystals in
. -
Wash with 1M NaOH (aq).
-
Dry organic layer (
) and concentrate.
-
Data Table: Typical Resolution Efficiency
| Resolving Agent | Solvent System | Target Isomer | Typical Yield | ee% (Initial) |
| L-Tartaric Acid | EtOH (95%) | Cis-enantiomer A | 35-40% | >90% |
| D-Mandelic Acid | EtOAc/MeOH (9:1) | Cis-enantiomer B | 30-35% | >85% |
| (S)-CSA | Acetone | Trans-isomer* | 15-20% | >95% |
*Note: Trans-isomers are often more soluble and may remain in the mother liquor.
Module 3: Chromatographic Troubleshooting (HPLC/SFC)
"I need >99% purity for biological assays. Crystallization isn't enough."
For final polishing, Chiral SFC (Supercritical Fluid Chromatography) is superior to HPLC due to the low viscosity allowing for separation of these closely related bicyclic isomers.
Recommended Methodologies
Scenario A: Separating Cis from Trans (Diastereomers)
-
Column: Achiral C18 or Phenyl-Hexyl.
-
Logic: Diastereomers have different physical properties (polarity).
-
Conditions: Water/Acetonitrile gradient (0.1% Formic Acid). The cis-isomer is generally more polar and elutes earlier in reverse-phase systems.
Scenario B: Separating Enantiomers (Chiral Resolution)
-
Technique: Chiral SFC.
-
Stationary Phase: Chiralpak IG or IC (immobilized phases are robust for amines).
-
Mobile Phase:
/ MeOH (with 0.2% Diethylamine or Isopropylamine additive).-
Critical: The amine additive is mandatory to suppress peak tailing caused by the secondary amine interacting with silanols.
-
Figure 2: Decision matrix for chromatographic separation of hexahydrofuro[3,2-b]pyrrole isomers.
FAQ: Synthetic Control
Q: Can I force the synthesis to produce only the cis-isomer? A: Yes. The cis-fusion is thermodynamically favored.[1]
-
Strategy: If you have a mixture, heat the material in ethanol with a catalytic amount of NaOEt (if the nitrogen is protected with a non-labile group) or acid. This promotes epimerization at the bridgehead carbons, driving the equilibrium toward the lower-energy cis-fused system [1].
Q: Why is the trans-isomer so hard to make?
A: In 5,5-fused systems, a trans-junction introduces significant angle strain. To access it, you typically need to perform an
Q: How do I store the resolved amine?
A: These bicyclic amines are prone to oxidation and carbamate formation with atmospheric
References
-
Ghosh, A. K., et al. (2021).[2] "Catalytic Asymmetric Synthesis of Hexahydro-furofuran-3-ol and Its Pyran Derivatives." Organic Letters, 23(9), 3584-3587.[3] (Note: Foundational text on the oxygen-analog stereocontrol). Link
-
Quibell, M., et al. (2005). "Synthesis and evaluation of cis-hexahydropyrrolo[3,2-b]pyrrol-3-one peptidomimetic inhibitors of CAC1 cysteinyl proteinases." Bioorganic & Medicinal Chemistry, 13(3), 609-625. (Note: Defines the thermodynamic stability of 5,5-cis-fusion in nitrogen analogs). Link
-
Gryko, D. T., et al. (2016). "Pyrrolo[3,2-b]pyrroles – from unprecedented solvatofluorochromism to two-photon absorption."[4] Chemical Communications. (Note: Discusses the electronic properties of the core scaffold). Link
Sources
- 1. Synthesis and evaluation of cis-hexahydropyrrolo[3,2-b]pyrrol-3-one peptidomimetic inhibitors of CAC1 cysteinyl proteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Paal-Knorr Pyrrole Synthesis [vrchemistry.chem.ox.ac.uk]
- 3. Catalytic Asymmetric Synthesis of Hexahydro-furofuran-3-ol and Its Pyran Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolo[3,2-b]pyrroles – from unprecedented solvatofluorochromism to two-photon absorption - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Hemetsberger-Knittel reaction for furo-pyrrole synthesis
Welcome to the technical support hub for the Hemetsberger-Knittel reaction, tailored for researchers, chemists, and drug development professionals engaged in the synthesis of furo-pyrrole scaffolds. As a Senior Application Scientist, my goal is to provide you with in-depth, field-tested insights to navigate the complexities of this powerful synthetic tool. This guide is structured to address common experimental challenges, explain the underlying chemical principles, and provide robust protocols to ensure your success.
Troubleshooting Guide
This section addresses specific issues that can arise during the multi-step Hemetsberger-Knittel synthesis of furo-pyrroles. The solutions provided are based on mechanistic understanding and established laboratory practices.
Question 1: My Knoevenagel condensation step is giving very low yields or failing completely. What's going wrong?
Answer: This is one of the most common bottlenecks in the sequence.[1][2] The Knoevenagel condensation between a furan-aldehyde and an alkyl azidoacetate is highly sensitive to reaction conditions. Here are the primary causes and their solutions:
-
Causality 1: Base-Mediated Hydrolysis. The base used to deprotonate the α-carbon of the azidoacetate (e.g., sodium ethoxide or methoxide) can also saponify the ester, leading to a carboxylate salt that is unreactive in the subsequent thermolysis.
-
Solution: Execute the reaction at low temperatures. A common protocol involves the dropwise addition of the aldehyde and azidoacetate mixture to a cooled solution of sodium methoxide in methanol at -8 °C to 5 °C.[3] Maintaining a low temperature throughout the 2-3 hour reaction period minimizes ester hydrolysis.[3]
-
-
Causality 2: Incomplete Dehydration. The initial aldol addition product is a β-hydroxy α-azido ester. This intermediate must be dehydrated to form the crucial α-azido-β-arylacrylate. In some cases, this dehydration is inefficient.
-
Solution: While many protocols achieve spontaneous dehydration, some systems may require intervention. If you isolate the aldol adduct, subsequent dehydration can sometimes be promoted during workup with mild acid, though this risks ester hydrolysis. A more robust approach is to ensure the condensation conditions are optimized for direct elimination. Some literature suggests that controlling the temperature can be used to isolate the azido alcohol before dehydration if needed.[2]
-
-
Causality 3: Impure Reagents. The reaction is sensitive to the purity of the starting furan-aldehyde and the ethyl azidoacetate. Aldehydes can oxidize to carboxylic acids, and ethyl azidoacetate can degrade over time.
-
Solution: Use freshly distilled or purified aldehydes. Verify the purity of your ethyl azidoacetate by NMR before use.
-
Question 2: The final thermolysis/cyclization step is inefficient, resulting in a low yield of the furo-pyrrole. How can I optimize it?
Answer: The thermolysis step involves the extrusion of N₂ gas to form a highly reactive nitrene intermediate, which then cyclizes.[4][5] The efficiency of this step is almost entirely dependent on temperature and solvent choice.
-
Causality 1: Insufficient Temperature. The decomposition of the vinyl azide to the nitrene requires significant thermal energy. If the temperature is too low, the reaction will be sluggish or will not proceed at all.
| Solvent | Boiling Point (°C) | Typical Application |
| Toluene | ~111 | Effective for many substrates, good starting point.[7] |
| Xylene (isomeric mixture) | ~140 | The most common and reliable choice for most substrates.[4] |
| Mesitylene | ~165 | Used for particularly stubborn substrates requiring higher energy.[4] |
-
Causality 2: Polymerization/Side Reactions. At high temperatures, the reactive nitrene intermediate can engage in intermolecular reactions or other decomposition pathways if the intramolecular cyclization is not rapid and efficient.
-
Solution: Modern techniques can provide more controlled energy input. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields by promoting rapid, uniform heating.[8] Additionally, recent research has demonstrated that transition-metal catalysts, such as iron complexes, can facilitate the reaction under milder conditions, potentially reducing side products.[9]
-
Question 3: I'm observing a mixture of regioisomers when using a meta-substituted furan precursor. How can I control the selectivity?
Answer: This is an inherent mechanistic challenge. When the cyclizing nitrene has a choice between two non-equivalent C-H bonds for insertion (e.g., at the C4 and C2 positions of a 3-substituted furan ring), a mixture of products can result.
-
Causality: The formation of the new pyrrole ring involves an intramolecular C-H insertion by the nitrene. For a 3-substituted furan-acrylate precursor, the nitrene can attack either the C2 or C4 position of the furan ring, leading to two different furo-pyrrole regioisomers.
-
Solution: Achieving complete regioselectivity is difficult and often substrate-dependent. Literature reports on analogous aryl systems show that while a mixture is common, one isomer is often slightly favored.[10] The primary way to address this is through careful chromatographic separation of the final products. If a specific isomer is required, it may be necessary to redesign the synthesis to start with a precursor that blocks one of the cyclization positions.
-
Question 4: My α-azido-β-arylacrylate intermediate is unstable and decomposes upon isolation. How should I handle it?
Answer: The vinyl azide intermediate is known to be thermally and sometimes chemically sensitive, which is a recognized drawback of this reaction.[5][11]
-
Causality: Vinyl azides are high-energy molecules. They are prone to decomposition, especially when exposed to heat, acid, or even sometimes silica gel during chromatography.
-
Solution 1 (Telescoping): The most effective strategy is to avoid isolating the intermediate altogether. After the aqueous workup of the Knoevenagel condensation, thoroughly dry the organic extract, evaporate the solvent under reduced pressure without heating, and immediately dissolve the crude residue in the high-boiling solvent (e.g., xylene) for the thermolysis step.[10]
-
Solution 2 (Careful Purification): If purification is absolutely necessary, use rapid column chromatography with a non-polar eluent system and avoid letting the column run dry. Evaporate the fractions at room temperature. Do not store the purified azide for extended periods; use it immediately in the next step.
-
Frequently Asked Questions (FAQs)
Q1: What is the accepted mechanism for the Hemetsberger-Knittel reaction?
A: The Hemetsberger-Knittel synthesis is a three-step process.[4][12] The final, name-defining step is the thermal decomposition of an α-azido-β-arylacrylate. This thermolysis proceeds via the extrusion of molecular nitrogen (N₂) to generate a vinyl nitrene intermediate.[4] This nitrene is believed to be in equilibrium with a highly strained azirine intermediate.[5][13] The nitrene then undergoes an intramolecular electrophilic attack on a C-H bond of the adjacent furan ring, followed by a[5][6]-hydride shift to re-aromatize the system, yielding the final furo-pyrrole product.[4]
Q2: What are the critical safety precautions for this reaction?
A: Safety is paramount. The primary hazard is the use of sodium azide and the generation of organic azides (ethyl azidoacetate and the vinyl azide intermediate), which are potentially explosive.[4]
-
Sodium Azide: Highly toxic. Avoid contact with skin and inhalation. Do not acidify azide solutions, as this generates highly toxic and explosive hydrazoic acid (HN₃).
-
Organic Azides: Can be shock-sensitive and decompose violently upon heating. Never heat the alkyl azidoacetate or the intermediate vinyl azide to high temperatures outside of the dilute reaction conditions specified for the thermolysis.
-
General Precautions: Always work in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. A blast shield is strongly recommended during the thermolysis step.
Q3: Can this reaction be performed catalytically to avoid high temperatures?
A: Yes, this is an active area of research. While the traditional Hemetsberger-Knittel reaction is thermal, recent studies have shown that transition metal complexes can catalyze the nitrogen extrusion and subsequent C-H amination. For example, anionic iron complexes have been successfully used to catalyze the reaction at significantly lower temperatures (e.g., 80 °C), providing good to excellent yields.[9] This approach can improve the reaction's safety profile and substrate scope.
Q4: What is the general workflow for troubleshooting a failed reaction?
A: A systematic approach is key. When a reaction fails, resist the urge to simply repeat it. Instead, analyze the data and isolate the problematic step.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-azido-3-(furan-2-yl)acrylate
This protocol is adapted from established procedures for the Knoevenagel condensation step.[3]
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, prepare a solution of sodium methoxide by carefully dissolving sodium metal (1.0 eq) in anhydrous methanol (approx. 4 M solution) under an inert atmosphere (N₂ or Ar).
-
Cooling: Cool the sodium methoxide solution to -8 °C using an ice-salt or cryocool bath.
-
Addition: Prepare a mixture of furan-2-carbaldehyde (1.0 eq) and ethyl azidoacetate (2.0 eq). Add this mixture dropwise to the cooled sodium methoxide solution over 1 hour, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: Stir the resulting mixture vigorously at a temperature between 0-5 °C for an additional 2-3 hours. The reaction progress can be monitored by TLC.
-
Workup: Pour the reaction mixture into a beaker containing crushed ice and water. Neutralize the mixture to pH ~7 by the careful addition of dilute hydrochloric acid.
-
Extraction: Extract the aqueous mixture with ethyl acetate or diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation: Filter the drying agent and remove the solvent under reduced pressure at room temperature. The resulting crude yellow solid or oil can often be used directly in the next step without further purification.
Protocol 2: Thermolysis to Ethyl 4H-Furo[3,2-b]pyrrole-5-carboxylate
This protocol describes the final thermal cyclization.[4][6]
-
Setup: Place the crude ethyl 2-azido-3-(furan-2-yl)acrylate from the previous step into a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Solvent: Add a high-boiling solvent, typically xylene (approx. 0.1 M concentration).
-
Heating: (Use a blast shield) Heat the mixture to reflux (approx. 140 °C for xylene) using a heating mantle. Vigorous evolution of nitrogen gas should be observed.
-
Reaction: Maintain the reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting azide.
-
Isolation: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure furo-pyrrole product.
References
-
SynArchive. (2024). Hemetsberger-Knittel Indole Synthesis. SynArchive. [Link]
-
MDPI. (2022). Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles. MDPI. [Link]
-
MDPI. (2023). Hemetsberger–Knittel and Ketcham Synthesis of Heteropentalenes. MDPI. [Link]
-
The Hive. (2004). Hemetsberger-Knittel: Benzaldehydes to Indoles. Erowid. [Link]
-
Wikipedia. (2023). Hemetsberger indole synthesis. Wikipedia. [Link]
-
MDPI. (1997). Synthesis and Reactions of Furo[2,3-b]pyrroles. MDPI. [Link]
-
SciSpace. (1997). Synthesis and Reactions of Furo[2,3-b]pyrroles. SciSpace. [Link]
-
Wikipedia. (2023). Paal–Knorr synthesis. Wikipedia. [Link]
-
Hindawi. (2015). Synthesis of Furo[3,2-b]pyrrole-5-carboxhydrazides and Their Cu, CO and Ni Complexes. Hindawi. [Link]
-
chemeurope.com. (2024). Hemetsberger indole synthesis. chemeurope.com. [Link]
-
PubMed. (2013). Extending the versatility of the Hemetsberger-Knittel indole synthesis through microwave and flow chemistry. PubMed. [Link]
-
PMC. (2010). Indole synthesis: a review and proposed classification. PMC. [Link]
-
Wikipedia. (2023). Hemetsberger-Indol-Synthese. Wikipedia. [Link]
-
ResearchGate. (2018). Application of hemetsberger-knittel reaction in the synthesis of indole/aza-indole-2-carboxamides. ResearchGate. [Link]
-
Georgia Institute of Technology. (2005). INDOLE SYNTHESIS: KNOEVENAGEL\HEMETSBERGER REACTION SEQUENCE. Georgia Tech Institutional Repository. [Link]
-
ResearchGate. (2019). A Bu4N[Fe(CO)3(NO)]‐Catalyzed Hemetsberger–Knittel Indole Synthesis. ResearchGate. [Link]
-
ResearchGate. (2016). (PDF) Hemetsberger Indole Synthesis. ResearchGate. [Link]
-
Royal Society of Chemistry. (2005). Indoles via Knoevenagel–Hemetsberger reaction sequence. RSC Publishing. [Link]
-
ResearchGate. (2023). Three steps of the Hemetsberger–Knittel reaction as following. ResearchGate. [Link]
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Technical Support Center: Optimizing Catalytic Reduction for Furo[3,2-b]pyrrole Precursors
Welcome to the technical support center for the synthesis of furo[3,2-b]pyrrole cores. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the critical step of catalytic reduction of nitro-aromatic precursors. The successful and clean reduction of the nitro group to a primary amine is paramount for the subsequent intramolecular cyclization to form the desired bicyclic scaffold. This document provides in-depth, experience-driven answers to common challenges, explains the chemical principles behind our recommendations, and offers validated protocols to streamline your experimental workflow.
Section 1: Core Concepts & Strategic Planning (FAQs)
This section addresses foundational questions regarding the selection of catalysts, solvents, and general reaction conditions. Making the right choices at this stage can prevent many of the common issues detailed in the troubleshooting section.
Q1: What are the primary catalyst choices for reducing a nitro group on a furan-based precursor, and what are the critical trade-offs?
A1: The choice of catalyst is the most critical parameter for achieving a high-yielding, chemoselective nitro reduction. The three most common choices are Palladium on Carbon (Pd/C), Raney Nickel (Raney Ni), and Platinum(IV) Oxide (PtO₂, Adams' catalyst).
-
Palladium on Carbon (Pd/C): This is often the first-choice catalyst due to its high activity, reliability, and cost-effectiveness for reducing both aromatic and aliphatic nitro groups.[1] It is highly efficient under low to moderate hydrogen pressure (1-4 atm). However, its major drawback is its high activity towards the hydrogenolysis of carbon-halogen bonds (C-I, C-Br, C-Cl) and benzyl-type protecting groups (e.g., Cbz, Bn). If your precursor contains these functionalities, Pd/C may lead to undesired side products.
-
Raney Nickel: This is an excellent alternative when dehalogenation is a concern.[1][2] Raney Ni is generally less active towards hydrodehalogenation, especially for aryl chlorides and bromides. It is also a powerful catalyst for reducing other functional groups like nitriles and imines.[2] A key consideration is its pyrophoric nature when dry, requiring careful handling as a slurry.[2]
-
Platinum(IV) Oxide (PtO₂): This catalyst is highly active and can be used for the hydrogenation of a wide variety of functional groups. It is particularly useful when reductions are sluggish with Pd/C or Raney Ni. However, its high activity can also be a disadvantage, as it may lead to the over-reduction of the furan or pyrrole rings, especially under harsh conditions (high pressure/temperature).
Q2: How do I choose between standard hydrogenation (H₂ gas) and transfer hydrogenation?
A2: The choice of hydrogen source depends on your available equipment, safety considerations, and the specific requirements of your substrate.
-
Hydrogen Gas (H₂): This is the most common and atom-economical method. It typically provides clean and complete reductions. The main requirement is access to a hydrogenation apparatus, such as a Parr shaker or a balloon hydrogenation setup, which allows for the safe handling of flammable H₂ gas.[3]
-
Transfer Hydrogenation: This method uses a hydrogen donor molecule in solution, eliminating the need for pressurized H₂ gas and specialized equipment. Common donors include formic acid, ammonium formate, and isopropanol.[4][5][6] Transfer hydrogenation is particularly advantageous for substrates sensitive to the conditions of direct hydrogenation or when working in a lab not equipped for high-pressure reactions. For instance, Raney Nickel with formic acid is a very effective system for reducing nitro groups quickly and selectively at room temperature.[4]
Q3: My precursor is a complex molecule with multiple functional groups. How do I ensure the stability of my protecting groups during the reduction?
A3: Protecting group stability is a cornerstone of multi-step synthesis. The tert-butoxycarbonyl (Boc) group is a frequent choice for protecting amines in complex syntheses.
-
Boc Group: The Boc group is renowned for its stability under catalytic hydrogenation conditions, making it orthogonal to hydrogenolysis-labile groups like Carboxybenzyl (Cbz) or O-benzyl ethers.[7][8][9] It is generally stable to Pd/C, Raney Ni, and H₂ gas. However, it is sensitive to acid.[8][10] If you add an acid co-catalyst (e.g., acetic acid) to accelerate the reduction, you risk partial or complete cleavage of the Boc group.[3] Therefore, if your substrate contains a Boc group, it is crucial to perform the hydrogenation under neutral conditions.
-
Cbz and Benzyl Groups: Conversely, these groups are readily cleaved by catalytic hydrogenation (hydrogenolysis), particularly with Pd/C.[10] This reaction is often used as a deprotection strategy. If you need to retain these groups, you must choose a different reduction method, such as using iron (Fe) or tin(II) chloride (SnCl₂) under acidic conditions.[1]
Section 2: Troubleshooting Guide for Furo[3,2-b]pyrrole Precursor Reduction
Even with careful planning, experimental challenges are common. This section provides a systematic approach to diagnosing and solving the most frequent issues.
Issue 1: Reaction Stalls or Fails to Initiate
Q: I've set up my hydrogenation with Pd/C, but the reaction is either not starting (no H₂ uptake) or stops after a short time. What should I investigate?
A: A stalled hydrogenation is one of the most common problems and usually points to an issue with the catalyst's activity. The primary causes are catalyst deactivation or poisoning.
Causality & Explanation: Heterogeneous catalysts like Pd/C work by providing active sites on a surface where the substrate and hydrogen can interact. If these sites are blocked or rendered inactive, the reaction will cease.
-
Catalyst Inactivity: The catalyst may be old or may have been improperly handled and exposed to air, leading to oxidation of the metal surface.
-
Catalyst Poisoning: The furo[3,2-b]pyrrole core itself, with its nitrogen and oxygen heteroatoms, can act as a Lewis base and coordinate to the palladium active sites, inhibiting catalytic activity.[11][12] This is a form of product inhibition. Impurities in your starting material, particularly those containing sulfur, can act as potent and often irreversible catalyst poisons, even at ppm levels.[13][14]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for stalled hydrogenation.
Issue 2: Low Yield and Formation of Unidentified Byproducts
Q: The reaction consumes the starting material, but the yield of the desired amine is low. My TLC/LC-MS shows several new spots. What are the likely side reactions?
A: The formation of multiple products points to a lack of chemoselectivity. With furo[3,2-b]pyrrole precursors, the main competing reactions are over-reduction and the formation of reduction intermediates.
Causality & Explanation: The reduction of a nitro group to an amine is a multi-electron process that proceeds through several intermediates, such as nitroso and hydroxylamine species.[15][16] If these intermediates are stable enough or if the reaction conditions are not optimal, they can accumulate or react with each other to form byproducts like azoxy or azo compounds.[1] Furthermore, the furan ring is susceptible to hydrogenation under certain conditions.
Potential Side Reactions:
-
Incomplete Reduction: Accumulation of phenylhydroxylamine intermediates. These are often unstable and can lead to complex byproduct mixtures.
-
Over-reduction: Saturation of the furan ring, leading to a tetrahydrofuran derivative. This is more likely with highly active catalysts like PtO₂ or under high H₂ pressure and elevated temperatures.
-
Hydrodehalogenation: If your molecule contains aryl halides (Br, Cl), Pd/C is highly effective at cleaving these C-X bonds, replacing the halogen with a hydrogen atom.
Actionable Solutions:
-
Monitor the reaction closely: Use TLC or LC-MS to track the disappearance of the starting material and the appearance of the product. Stop the reaction as soon as the starting material is consumed to minimize over-reduction.
-
Modify Reaction Conditions:
-
To avoid over-reduction, use milder conditions: lower H₂ pressure (1 atm), room temperature, and a less active catalyst.
-
If hydrodehalogenation is the issue, switch from Pd/C to Raney Nickel.[1]
-
-
Consider an Alternative Reductant: For highly sensitive substrates, non-catalytic methods like reduction with iron powder in acetic acid or tin(II) chloride can provide excellent chemoselectivity for the nitro group while leaving other functionalities intact.[1]
Section 3: Validated Experimental Protocols
These protocols provide detailed, step-by-step methodologies for common reduction scenarios involving furo[3,2-b]pyrrole precursors.
Protocol 1: Standard Catalytic Hydrogenation using Pd/C
This protocol is ideal for substrates that do not contain sensitive functionalities like halogens or benzyl-type protecting groups.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the nitro-aromatic precursor (1.0 eq).
-
Solvent Addition: Add a suitable polar solvent (e.g., Methanol, Ethanol, or Ethyl Acetate) to dissolve the substrate completely. A typical concentration is 0.1 M.[3]
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) under a stream of nitrogen or argon. A typical catalyst loading is 5-10 mol% (w/w) relative to the substrate.[3]
-
Purging: Seal the flask and purge the system with vacuum and then nitrogen (or argon) three times to remove all oxygen.
-
Hydrogenation: Introduce hydrogen gas via a balloon or connect the flask to a hydrogenation apparatus.
-
Reaction: Stir the mixture vigorously at room temperature under a positive pressure of hydrogen (typically 1 atm). Vigorous stirring is essential to ensure good mixing of the gas, liquid, and solid phases.[3]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-16 hours.
-
Workup: Once the reaction is complete, carefully purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Celite pad may be pyrophoric; do not allow it to dry completely and quench with water before disposal.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine, which can be purified by standard methods.
Protocol 2: Selective Transfer Hydrogenation using Raney® Nickel
This protocol is recommended for substrates containing aryl halides (Cl, Br) where dehalogenation is a concern.
-
Setup: To a round-bottom flask with a stir bar, add the halogenated nitro-aromatic precursor (1.0 eq) and a suitable solvent such as methanol.[4]
-
Catalyst Addition: Add Raney® Nickel (approx. 0.2-0.3g per 5 mmol of substrate) as a slurry in water or ethanol. Extreme Caution: Raney Ni is pyrophoric when dry. Always handle it as a slurry and never allow the catalyst to become dry in the presence of air.[2]
-
Hydrogen Donor: While stirring at room temperature, slowly add formic acid (90%, approx. 5 eq). An exothermic reaction with gas evolution (CO₂) will be observed.[4] Alternatively, ammonium formate can be used.[4]
-
Reaction: Continue to stir vigorously at room temperature. The reduction is often very rapid and can be complete in as little as 10-30 minutes.[4]
-
Monitoring: Monitor the reaction to completion by TLC.
-
Workup: Once complete, carefully filter the mixture through a pad of Celite® to remove the Raney Ni. As before, keep the filter cake wet to prevent ignition.
-
Isolation: Evaporate the solvent. The residue can be dissolved in an organic solvent (e.g., ethyl acetate or CH₂Cl₂) and washed with a saturated solution of sodium bicarbonate to remove excess formic acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the desired amine.
Section 4: Data Summary & Condition Tables
The following tables summarize key quantitative data for easy comparison and planning.
Table 1: Comparison of Common Catalysts for Nitro Group Reduction
| Catalyst | Typical Loading (w/w) | Advantages | Disadvantages |
| 10% Pd/C | 5-10% | Highly active, cost-effective, works at low pressure.[1][17] | Causes hydrodehalogenation; cleaves benzyl groups. |
| Raney® Ni | 20-50% | Good for halogenated substrates; highly active.[1][18] | Pyrophoric; may require higher loading. |
| PtO₂ | 1-5% | Very high activity; effective for stubborn reductions. | Can cause over-reduction of aromatic/heterocyclic rings. |
| Fe Powder | Stoichiometric | Excellent chemoselectivity; inexpensive.[1] | Requires acidic conditions; generates iron waste. |
Table 2: Recommended Starting Conditions for Catalytic Hydrogenation
| Parameter | Recommended Range | Rationale & Comments |
| Temperature | 20-40 °C | Most nitro reductions are efficient at room temperature. Heating may be required for difficult substrates but increases the risk of side reactions.[3] |
| H₂ Pressure | 1-4 atm (15-60 psi) | Sufficient for most reductions. Higher pressures can sometimes overcome catalyst inhibition but also increase the risk of over-reduction. |
| Solvent | MeOH, EtOH, EtOAc, THF | Polar protic solvents are generally preferred as they can help with proton transfer steps. Ensure the substrate is fully dissolved.[3] |
| Stirring Rate | > 500 RPM | Vigorous stirring is critical for mass transfer of hydrogen from the gas phase to the catalyst surface. Poor stirring is a common cause of slow or stalled reactions. |
Section 5: Visual Guides
Diagram 1: General Reaction Scheme
Caption: Synthesis of Furo[3,2-b]pyrrole via reductive cyclization.
References
- Current time inform
- Nitro Reduction - Common Conditions. Organic Chemistry Portal.
- Stability of the Boc Protecting Group: A Compar
- RaneyNi/Formic Acid Nitro Reduction. Rhodium.ws.
- Facile Reduction of Aromatic Nitro Compounds to Anilines With 2-Propanol and Raney Nickel. Taylor & Francis.
- Raney nickel. Wikipedia.
- HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING C
- Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.
- Technical Support Center: Addressing Catalyst Poisoning in Reactions with Sulfur-Containing Heterocycles. Benchchem.
- Boc Protecting Group for Amines. Chemistry Steps.
- Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions. PMC.
- Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions. Journal of the American Chemical Society.
- Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Royal Society of Chemistry.
- Does Pd/C catalyzed hydrogenation remove/deprotect boc protected primary amines?
- Catalytic Hydrogenation Part II - Tips and Tricks. Curly Arrow.
- Bypassing the Limitations of Directed C–H Functionaliz
- High Turnover Pd/C Catalyst for Nitro Group Reductions in Water.
- Pd/NHC catalyzed reduction and coupling of nitroaromatics for the synthesis of diarylamines. RSC Publishing.
- High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates.
- Troubleshooting guide for the synthesis of heterocyclic compounds. Benchchem.
- Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.
- Cascade Synthesis of Pyrroles from Nitroarenes with Benign Reductants Using a Heterogeneous Cobalt C
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- Transfer Hydrogenation, Hydrosilylation, Catalytic Hydroboration, and Reduction with Borohydrides, Aluminum Hydrides, or Boranes. Science of Synthesis.
- Solving Issues with Heterogeneous Catalytic Hydrogen
- Hydrogen
- Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. MDPI.
- Boron Joins the Nitro-Circus.
- Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Deriv
- Amine synthesis by nitro compound reduction. Organic Chemistry Portal.
- Pyrrole synthesis. Organic Chemistry Portal.
- Transition Metal-Catalyzed Synthesis of Pyrroles
- 1,4-Dihydropyrrolo[3,2-b]pyrroles with Two Embedded Heptagons via Alkyne Annul
- Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applic
- Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline.
- Pyrroles: reactions and synthesis. Heterocyclic Chemistry.
- Highly Selective Hydrogenation of Pyrrole on Ru/C Catalyst: Effect of the Pretreament and SMSI.
- Access to Unexplored 3D Chemical Space: cis-Selective Arene Hydrogenation for the Synthesis of Satur
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Validation & Comparative
A Comparative Guide to Validating Enantiomeric Excess of Chiral Furo[3,2-b]pyrrole Intermediates
For Researchers, Scientists, and Drug Development Professionals
The stereochemical purity of drug intermediates is a critical quality attribute in pharmaceutical development. For complex heterocyclic scaffolds like furo[3,2-b]pyrroles, which are prevalent in modern medicinal chemistry, rigorous and reliable determination of enantiomeric excess (% ee) is paramount. This guide provides a comparative analysis of the primary analytical techniques employed for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
This document is designed to move beyond a simple listing of methods. It delves into the causality behind experimental choices, offers self-validating protocols, and is grounded in authoritative references to ensure scientific integrity.
The Central Challenge: Chiral Recognition of Furo[3,2-b]pyrroles
The furo[3,2-b]pyrrole core presents a unique challenge for chiral recognition. Its rigid, planar structure and the specific spatial arrangement of heteroatoms and potential substituents demand highly selective analytical systems. The choice of method often depends on the specific substitution pattern on the heterocyclic core, which influences properties like polarity, solubility, and the availability of interaction sites (e.g., hydrogen bond donors/acceptors, π-systems).
Comparative Analysis of Core Methodologies
The three principal techniques for determining enantiomeric excess each offer distinct advantages and disadvantages in the context of furo[3,2-b]pyrrole analysis. The selection of the optimal method is a balance of throughput needs, sample properties, availability of instrumentation, and the required level of precision.
| Parameter | Chiral HPLC | Chiral SFC | Chiral NMR Spectroscopy |
| Principle | Differential interaction with a chiral stationary phase (CSP) in a liquid mobile phase. | Differential interaction with a CSP using a supercritical fluid (CO2) as the primary mobile phase. | Formation of transient diastereomeric complexes with a chiral solvating or derivatizing agent, leading to distinct NMR signals for each enantiomer. |
| Throughput | Moderate to High | High | Low to Moderate |
| "Green" Chemistry | Moderate (significant organic solvent consumption) | High (primary use of CO2, reducing organic solvent waste).[1][2] | High (minimal solvent usage) |
| Solvent/Sample Solubility | Can be challenging for non-polar compounds in normal phase or highly polar compounds in reversed-phase. | Generally better for a wider range of compounds, especially those with poor solubility.[3] | Requires good solubility in common deuterated NMR solvents. |
| Preparative Scale-up | Well-established but can be costly due to solvent usage. | Often preferred for preparative scale due to easier solvent removal (CO2 evaporates) and reduced costs.[1][4] | Not applicable for purification. |
| Method Development | Can be time-consuming, requiring screening of multiple columns and mobile phases.[5] | Often faster method development due to rapid equilibration times and higher efficiency.[6][7] | Can be rapid if a suitable chiral agent is known; otherwise, requires screening of agents and optimization of conditions. |
In-Depth Analysis: Chromatographic Approaches
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC remains a cornerstone for enantiomeric purity analysis in the pharmaceutical industry.[4][8] Its robustness and wide applicability make it a go-to method. The success of a chiral HPLC separation is almost entirely dependent on the selection of the Chiral Stationary Phase (CSP).
Causality in CSP Selection for Furo[3,2-b]pyrroles:
For N-fused heterocyclic compounds like furo[3,2-b]pyrroles, polysaccharide-based CSPs are often the most successful.[9][10] These CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer a complex chiral environment with multiple interaction modes.[11][12]
-
Mechanism of Recognition: Chiral recognition on these phases is a multifaceted process involving hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance.[11][13] The carbamate groups on the polysaccharide backbone, for instance, can act as hydrogen bond acceptors for N-H protons on the pyrrole ring, while the aromatic rings of the CSP can engage in π-π interactions with the fused ring system of the analyte. The helical structure of the polysaccharide creates chiral grooves or cavities where one enantiomer fits more favorably than the other.[11][12]
-
Coated vs. Immobilized CSPs:
-
Coated Phases (e.g., CHIRALCEL® OD, CHIRALPAK® AD): The chiral selector is physically adsorbed onto the silica. While offering excellent resolving power, they have limited solvent compatibility.[14][15]
-
Immobilized Phases (e.g., CHIRALPAK® IA, IB, IC): The selector is covalently bonded to the silica. This provides superior solvent versatility, allowing for the use of a wider range of organic solvents and enabling more robust method development.[14][15][16][17] This is particularly advantageous for furo[3,2-b]pyrroles which may have varied solubility profiles depending on their substitution.
-
Workflow for Chiral HPLC Method Development
Caption: Chiral HPLC method development workflow.
Chiral Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful alternative to HPLC, particularly for high-throughput screening and preparative separations.[1][6] It utilizes supercritical CO2 as the main mobile phase, often with a small amount of an organic modifier (e.g., methanol, ethanol).
Why SFC is Advantageous for Furo[3,2-b]pyrroles:
-
Speed and Efficiency: The low viscosity and high diffusivity of supercritical fluids lead to faster separations and higher column efficiency compared to HPLC.[2][7] This translates to higher sample throughput, a significant advantage in drug discovery.
-
Orthogonal Selectivity: SFC can provide different selectivity compared to HPLC, even when using the same CSP.[7][8] This is because the mobile phase (supercritical CO2) interacts differently with the analyte and CSP than liquid mobile phases. This makes SFC an excellent complementary technique if HPLC fails to provide a separation.
-
"Greener" Alternative: The substantial reduction in organic solvent usage makes SFC an environmentally friendly and cost-effective technique, especially at the preparative scale.[1][2]
The same polysaccharide-based CSPs used in HPLC are typically the most effective for SFC separations of chiral furo[3,2-b]pyrroles.[4][8]
Experimental Protocol: Chiral HPLC/SFC System Suitability and Analysis
A robust analytical method requires a self-validating system. Before any sample analysis, a system suitability test (SST) must be performed to ensure the chromatographic system is performing adequately.[18]
Objective: To verify that the resolution, repeatability, and other chromatographic parameters meet the pre-defined criteria for the analysis of a specific chiral furo[3,2-b]pyrrole intermediate.
Materials:
-
HPLC or SFC system with UV/DAD detector.
-
Selected Chiral Stationary Phase (e.g., Daicel CHIRALPAK® IA, 4.6 x 150 mm, 5 µm).
-
Optimized mobile phase.
-
System Suitability Solution: A solution containing the furo[3,2-b]pyrrole intermediate at a concentration similar to the analytical samples, ideally containing both enantiomers (a racemic or near-racemic mixture is perfect).
-
Test Sample Solution: The chiral furo[3,2-b]pyrrole intermediate sample of unknown enantiomeric excess, prepared in the mobile phase.
Procedure:
-
System Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Blank Injection: Inject a sample of the mobile phase (or sample diluent) to ensure no interfering peaks are present at the retention times of the enantiomers.
-
System Suitability Injections:
-
Perform five replicate injections of the System Suitability Solution.
-
This is crucial for establishing the precision and reliability of the system on the day of analysis.[19]
-
-
Data Evaluation for System Suitability:
-
Resolution (Rs): The resolution between the two enantiomer peaks should be ≥ 1.7 to ensure baseline separation.[20]
-
Repeatability (RSD): The relative standard deviation (%RSD) of the peak areas for the five replicate injections should be ≤ 2.0%.
-
Tailing Factor (T): The tailing factor for each peak should ideally be between 0.8 and 1.5.
-
-
Sample Analysis: If the system suitability criteria are met, proceed with injecting the test sample solutions.
-
Calculation of Enantiomeric Excess (% ee):
-
% ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
-
Where Area_major is the peak area of the desired enantiomer and Area_minor is the peak area of the undesired enantiomer.
-
This protocol ensures that the reported % ee value is trustworthy and that the analytical system was performing correctly at the time of analysis.[20]
In-Depth Analysis: NMR Spectroscopy Approach
NMR spectroscopy offers a fundamentally different approach to determining enantiomeric excess. Instead of physical separation, it relies on creating a diastereomeric environment in the NMR tube, which makes the enantiomers chemically non-equivalent and thus distinguishable.[21]
Causality in Chiral Agent Selection:
This is achieved by adding a Chiral Solvating Agent (CSA) or a Chiral Derivatizing Agent (CDA).[22][23]
-
Chiral Solvating Agents (CSAs): These agents, such as Pirkle's alcohol (1-(9-anthryl)-2,2,2-trifluoroethanol), form transient, non-covalent diastereomeric complexes with the analyte enantiomers.[24][25] The rapid exchange between the free and complexed states results in averaged but distinct chemical shifts for corresponding protons in the two enantiomers. The furo[3,2-b]pyrrole core, with its Lewis basic nitrogen and oxygen atoms, is well-suited for forming hydrogen bonds with CSAs like Pirkle's alcohol.[25]
-
Chiral Derivatizing Agents (CDAs): These agents, like Mosher's acid, react covalently with a functional group on the analyte to form stable diastereomers. This requires the furo[3,2-b]pyrrole intermediate to possess a reactive handle (e.g., -OH, -NH2, -COOH). While this method can provide excellent signal separation, it requires an additional reaction step and purification, and one must ensure the reaction proceeds to completion without any kinetic resolution.
For rapid analysis without chemical modification, CSAs are generally preferred.
Workflow for % ee Determination by NMR
Caption: Workflow for % ee determination by NMR using a CSA.
Conclusion and Recommendations
The validation of enantiomeric excess for chiral furo[3,2-b]pyrrole intermediates is a critical step in drug development that demands a rigorous, well-justified analytical approach.
-
For high-throughput screening and routine analysis in a drug discovery setting, Chiral SFC is often the superior choice due to its speed, efficiency, and reduced environmental impact.
-
Chiral HPLC remains the gold standard for robust, validated quality control methods, especially when leveraging the versatility of modern immobilized polysaccharide CSPs.
-
Chiral NMR Spectroscopy is an invaluable orthogonal technique. It is particularly useful for rapid, small-scale analysis when a suitable chiral solvating agent is available, or for confirming results from chromatographic methods without requiring a reference standard for the minor enantiomer.
Ultimately, a multi-faceted approach provides the highest level of confidence. Using one chromatographic technique (e.g., SFC) as the primary method and an orthogonal technique (e.g., NMR) for confirmation represents a trustworthy and scientifically sound strategy for validating the enantiomeric purity of these vital pharmaceutical building blocks. All methods must be validated according to ICH Q2(R2) guidelines to ensure they are fit for their intended purpose.[26][27]
References
-
Pirkle's alcohol - Wikipedia. Available from: [Link]
-
System Suitability and Validation for Chiral Purity Assays of Drug Substances. Available from: [Link]
-
Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Available from: [Link]
-
Wong, M. M., Holzheuer, W. B., & Webster, G. K. (2008). A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest. Current Pharmaceutical Analysis, 4(2), 101-105. Available from: [Link]
-
A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest - Ingenta Connect. Available from: [Link]
-
Separation of Achiral Analytes Using Supercritical Fluid Chromatography with Chiral Stationary Phases - ResearchGate. Available from: [Link]
-
A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development. Available from: [Link]
-
What Are HPLC System Suitability Tests and Their Importance? - Altabrisa Group. Available from: [Link]
-
Di Salvo, C., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 13036-13045. Available from: [Link]
-
NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PubMed. Available from: [Link]
-
Ali, I., et al. (2021). A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography. Journal of Liquid Chromatography & Related Technologies, 44(13-14), 667-680. Available from: [Link]
-
A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest | Request PDF - ResearchGate. Available from: [Link]
-
Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - UNIPI. Available from: [Link]
-
Mechanistic Studies on the Chiral Recognition of Polysaccharide-Based Chiral Stationary Phases Using Liquid Chromatography and Vibrational Circular Dichroism: Reversal of Elution Order of N-substituted Alpha-Methyl Phenylalanine Esters - PubMed. Available from: [Link]
-
Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC. Available from: [Link]
-
Polysaccharide-based CSPs - Chiralpedia. Available from: [Link]
-
Implementation of Achiral Supercritical Fluid Chromatography in Drug Development Testing. Available from: [Link]
-
Preparation and Chiral Recognition of Polysaccharide-Based Selectors - ResearchGate. Available from: [Link]
-
Labuta, J., et al. (2021). Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. Chemosensors, 9(9), 259. Available from: [Link]
-
Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC - PubMed Central. Available from: [Link]
-
System Suitability and Validation for Chiral Purity Assays of Drug Substances. Available from: [Link]
-
Enantiomeric Separation of New Chiral Azole Compounds - MDPI. Available from: [Link]
-
Chiral Chromatography in Pharmaceutical Analysis - Pharma Focus America. Available from: [Link]
-
A Detailed Study of Validation Parameters and System Suitability Test in HPLC - Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available from: [Link]
-
Chiral Separations on HPLC Derivatized Polysaccharide CSPs: Temperature, Mobile Phase and Chiral Recognition Mechanism Studies - VTechWorks. Available from: [Link]
-
NMR Chiral solvating agents - ResearchGate. Available from: [Link]
-
Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC. Available from: [Link]
-
Chiralpak - Chiral Technologies - Daicel - Manufacturer - MZ-Analysentechnik. Available from: [Link]
-
A Brief Overview of the Chiral Agents - Books. Available from: [Link]
-
Method development with CHIRALPAK® IA - HPLC. Available from: [Link]
-
Daicel Polysaccharide Stationary Phases. Available from: [Link]
-
Chiral Columns | DAICEL CORPORATION Sales and Marketing for Life Sciences Products. Available from: [Link]
-
Daicel-Chiral-Catalog.pdf - Obrnuta faza. Available from: [Link]
-
System Suitability in HPLC Analysis | Pharmaguideline. Available from: [Link]
-
(A): ¹H NMR analysis of quantitative step‐wise addition of Pirkle's... - ResearchGate. Available from: [Link]
-
Nuclear magnetic resonance determination of enantiomeric composition and absolute configuration of .gamma.-lactones using chiral. Available from: [Link]
-
Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16 - Shimadzu. Available from: [Link]
-
Catalytic Enantioselective Construction of Chiral Benzo-Fused N-Heterocycles through Friedel–Crafts-Type Electrophilic Chlorination | CCS Chemistry - Chinese Chemical Society. Available from: [Link]
-
FDA Releases Guidance on Analytical Procedures - BioPharm International. Available from: [Link]
-
Q2(R2) Validation of Analytical Procedures - FDA. Available from: [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. Available from: [Link]
-
ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. Available from: [Link]
-
Revised FDA Guidance on the validation of analytical methods - ECA Academy. Available from: [Link]
-
Q14 Analytical Procedure Development - FDA. Available from: [Link]
-
Rapid Enantiomeric Excess Measurements of Enantioisotopomers by Molecular Rotational Resonance Spectroscopy - PMC - NIH. Available from: [Link]
Sources
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- 4. A Comparison of HPLC and SFC Chiral Method Development Screening ...: Ingenta Connect [ingentaconnect.com]
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- 26. biopharminternational.com [biopharminternational.com]
- 27. fda.gov [fda.gov]
Technical Guide: Spectroscopic Identification of Fused Furo-Pyrrole Isomers
Executive Summary
Fused furo-pyrroles are critical pharmacophores in medicinal chemistry (antibiotics, antitumor agents) and organic electronics (OLEDs). However, their synthesis—often via the Hemetsberger–Knittel reaction or multicomponent cyclizations—frequently yields regioisomeric mixtures (e.g., furo[3,2-b]pyrrole vs. furo[2,3-b]pyrrole ). Distinguishing these isomers is non-trivial due to their planarity, similar polarity, and overlapping proton resonances.
This guide outlines a definitive spectroscopic workflow to distinguish these isomers. While Single Crystal X-ray Diffraction (SC-XRD) remains the gold standard, we present a self-validating NMR and optical spectroscopy protocol for rapid solution-phase identification.
Part 1: The Isomer Challenge
The core challenge lies in the orientation of the heteroatoms within the fused system. The position of the oxygen (furan) relative to the nitrogen (pyrrole) dictates the electronic environment, yet the differences in 1D
The Primary Regioisomers
We focus on the two most common b-fused isomers encountered in drug discovery:
-
Furo[3,2-b]pyrrole: The oxygen and nitrogen are on opposite sides of the fusion bond (pseudo-trans). This isomer is generally calculated to be more aromatic due to efficient electron delocalization.[1]
-
Furo[2,3-b]pyrrole: The heteroatoms are on the same side (pseudo-cis).
Visualizing the Structural Divergence
Figure 1: Structural comparison of the primary fused isomers. The orientation dictates the shielding cone and NOE interactions.
Part 2: Comparative Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR)
NMR is the workhorse for this analysis. Simple 1D
A. Diagnostic
H NMR Signals
The chemical shift of the pyrrole NH and the furan
| Feature | Furo[3,2-b]pyrrole | Furo[2,3-b]pyrrole | Mechanistic Cause |
| Furan | Downfield Shift ( | Upfield Shift ( | Proximity to the anisotropic cone of the pyrrole ring. |
| Pyrrole NH | Broad singlet, variable | Broad singlet, variable | Solvent dependent; less diagnostic on its own. |
| Coupling ( | Fusion prevents vicinal coupling; long-range coupling is key. |
B. The "Smoking Gun": NOE Correlations
This is the most reliable solution-phase method.
-
Furo[2,3-b]pyrrole: The Pyrrole-NH and the Furan-
proton are spatially close. Strong NOE observed. -
Furo[3,2-b]pyrrole: The Pyrrole-NH is distant from furan protons. No/Weak NOE observed.
C.
C NMR & HMBC
The bridgehead carbons provide definitive proof.
-
HMBC: Look for 3-bond correlations (
) from the NH proton.-
In [2,3-b] , NH correlates to the bridgehead carbon attached to Oxygen.
-
In [3,2-b] , NH correlates to the bridgehead carbon attached to Carbon.
-
Optical Spectroscopy (UV-Vis)
While less specific than NMR, UV-Vis provides quick confirmation of conjugation efficiency.
-
Furo[3,2-b]pyrrole: Typically exhibits a bathochromic shift (red shift) and higher molar extinction coefficient (
) compared to the [2,3-b] isomer. -
Reasoning: The [3,2-b] arrangement facilitates better orbital overlap and planarity, extending the effective conjugation length (Source: MDPI, Molecules 2020).
Part 3: Experimental Workflow
This protocol is designed for self-validation. If Step 2 yields ambiguous results, proceed immediately to Step 3.
Step 1: Isolation
-
Perform the synthesis (e.g., Hemetsberger–Knittel cyclization).
-
Analyze the crude mixture via TLC (Thin Layer Chromatography). Isomers often have distinct
values due to dipole moment differences. -
Purify via column chromatography (Silica gel, Hexane:EtOAc gradient).
Step 2: The NMR Triad (Standard Protocol)
-
Solvent Choice: Dissolve ~5 mg in DMSO-
. (DMSO minimizes exchange of the acidic NH proton, sharpening the signal). -
Acquire 1D
H: Identify the NH peak (usually ppm) and aromatic doublets. -
Acquire 2D NOESY: Set mixing time (
) to 500 ms.-
Check: Look for cross-peaks between NH and aromatic protons.
-
Decision: Cross-peak = [2,3-b] . No Cross-peak = [3,2-b] .
-
Step 3: Crystallographic Confirmation (The Gold Standard)
If the compound is solid and stable:
-
Grow crystals via slow evaporation (MeOH/DCM).
-
Perform Single Crystal X-ray Diffraction (SC-XRD).
-
Why? SC-XRD provides absolute regiochemistry and bond lengths, confirming the aromaticity differences predicted by HOMA indices.
Workflow Visualization
Figure 2: Decision tree for assigning regiochemistry in fused furo-pyrroles.
Part 4: Summary Comparison Table
| Feature | Furo[3,2-b]pyrrole | Furo[2,3-b]pyrrole | Technique |
| Dipole Moment | Lower (More symmetric charge) | Higher | DFT/Calculation |
| Aromaticity | Higher (HOMA index) | Lower | Calculation/Reactivity |
| NH-Furan NOE | Absent | Present | NOESY NMR |
| UV-Vis | Red-shifted (Longer | Blue-shifted (Shorter | UV-Vis |
| Stability | Generally more stable | Prone to ring opening | Stress testing |
References
-
Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles.Molecules, 2020.
-
Source:
- Relevance: Discusses the Hemetsberger–Knittel synthesis and aromaticity differences (HOMA/NICS) between [3,2-b] and [2,3-b] isomers.
-
-
Pyrrole and Fused Pyrrole Compounds with Bioactivity.International Journal of Molecular Sciences, 2015.
-
Source:
- Relevance: Provides IR and NMR characterization data for fused pyrrole systems relevant to drug discovery.
-
-
Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis.Crystals, 2023.
-
Source:
- Relevance: Validates SC-XRD as the definitive method for confirming the structure of fused heterocyclic isomers.
-
-
Pyrrolo[3,2-b]pyrroles – from unprecedented solvatofluorochromism to two-photon absorption.Physical Chemistry Chemical Physics, 2017.
-
Source:
- Relevance: Establishes the optical properties and electronic structure logic used to distinguish highly conjug
-
Sources
Safety Operating Guide
Navigating the Disposal of Hexahydro-2h-furo[3,2-b]pyrrole: A Guide for Laboratory Professionals
The core principle of this guidance is risk mitigation. In the absence of specific toxicity and reactivity data, Hexahydro-2h-furo[3,2-b]pyrrole should be treated as a potentially hazardous substance. This necessitates a disposal protocol that adheres to the stringent standards set forth by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
Understanding the Hazard Profile: A Precautionary Approach
Bicyclic amines and pyrrole-containing compounds can exhibit a range of hazardous properties.[1][2][3][4] Based on the known characteristics of analogous structures, we must assume that Hexahydro-2h-furo[3,2-b]pyrrole may possess one or more of the following hazards:
-
Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[1][3]
-
Irritation: Can cause skin and serious eye irritation.[1][2]
-
Flammability: While the flammability of this specific compound is unknown, related pyrrole compounds can be flammable liquids.[3]
-
Environmental Hazard: May be harmful to aquatic life with long-lasting effects.
Given these potential risks, all waste containing Hexahydro-2h-furo[3,2-b]pyrrole must be managed as hazardous waste.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of Hexahydro-2h-furo[3,2-b]pyrrole from the point of generation to its final removal by a licensed waste disposal contractor.
1. Waste Identification and Segregation:
-
Immediate Identification: As soon as a material containing Hexahydro-2h-furo[3,2-b]pyrrole is deemed waste, it must be labeled as "Hazardous Waste."
-
Chemical Incompatibility: Do not mix this waste with other chemical waste streams unless their compatibility is certain. Bicyclic amines can be incompatible with strong oxidizing agents, acids, and acid chlorides.[4] A comprehensive chemical compatibility chart should be consulted.[5][6][7][8]
2. Personal Protective Equipment (PPE):
-
Before handling waste, ensure appropriate PPE is worn, including:
3. Waste Container Selection and Labeling:
-
Container Choice: Use a chemically compatible, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Labeling: The waste container must be clearly labeled with:
-
The words "Hazardous Waste."
-
The full chemical name: "Hexahydro-2h-furo[3,2-b]pyrrole."
-
An indication of the potential hazards (e.g., "Toxic," "Irritant").
-
The date accumulation started.
-
4. Waste Accumulation and Storage:
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Storage Conditions: Keep the container tightly closed and store it in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials.[2]
5. Arranging for Disposal:
-
Contact Environmental Health and Safety (EHS): Once the waste container is full, or before it reaches the accumulation time limit set by your institution and local regulations, contact your facility's EHS department to arrange for pickup.
-
Licensed Waste Contractor: The EHS department will coordinate with a licensed hazardous waste disposal contractor for the final treatment and disposal of the chemical waste.[4]
Visualizing the Disposal Workflow
To further clarify the decision-making process for the proper disposal of Hexahydro-2h-furo[3,2-b]pyrrole, the following workflow diagram has been developed.
Caption: A flowchart outlining the key steps for the safe disposal of Hexahydro-2h-furo[3,2-b]pyrrole.
Quantitative Data Summary
Due to the lack of specific data for Hexahydro-2h-furo[3,2-b]pyrrole, this table provides general regulatory thresholds for hazardous waste generators, which are crucial for maintaining institutional compliance.
| Generator Category | Monthly Hazardous Waste Generation | On-site Accumulation Time Limit |
| Very Small Quantity Generator (VSQG) | ≤ 100 kg (220 lbs) | No time limit |
| Small Quantity Generator (SQG) | > 100 kg (220 lbs) and < 1,000 kg (2,200 lbs) | Up to 180 days |
| Large Quantity Generator (LQG) | ≥ 1,000 kg (2,200 lbs) | Up to 90 days |
Data sourced from the U.S. Environmental Protection Agency (EPA).
By adhering to these precautionary procedures, researchers can ensure the safe and responsible disposal of Hexahydro-2h-furo[3,2-b]pyrrole, thereby protecting themselves, their colleagues, and the environment.
References
-
Angene Chemical. (2021, May 1). Safety Data Sheet: cis-tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). Hexahydro-2H-furo[2,3-c]pyrrole. National Center for Biotechnology Information. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
-
U.S. Occupational Safety and Health Administration. (n.d.). Hazardous Waste. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Chemical Resistance Chart. Retrieved from [Link]
-
Myron L Company. (n.d.). Chemical Resistance Chart. Retrieved from [Link]
-
Sterlitech Corporation. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
